1-Decanaminium, N,N,N-triethyl-, bromide
Description
Properties
CAS No. |
5090-03-9 |
|---|---|
Molecular Formula |
C16H36BrN |
Molecular Weight |
322.37 g/mol |
IUPAC Name |
decyl(triethyl)azanium;bromide |
InChI |
InChI=1S/C16H36N.BrH/c1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
URWCEDLDYLLXCC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Canonical SMILES |
CCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Synonyms |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of N,N,N-triethyldecylammonium bromide
Physicochemical Profiling of N,N,N-Triethyldecylammonium Bromide ( )
Executive Summary
N,N,N-triethyldecylammonium bromide (also known as Decyltriethylammonium bromide or
Molecular Architecture & Synthesis
The synthesis of
Structural Specifications
| Property | Value |
| IUPAC Name | N,N,N-Triethyldecan-1-aminium bromide |
| Common Abbreviations | |
| Molecular Formula | |
| Molecular Weight | ~322.37 g/mol |
| Headgroup | Triethylammonium (Bulky, Hydrophobic) |
| Tail Group | Decyl chain ( |
Synthesis Protocol (Solvent-Free & Ethanol Reflux)
-
Precursors: 1-Bromodecane (
) and Triethylamine ( ). -
Stoichiometry: 1:1.1 molar ratio (slight excess of amine to drive completion).
-
Reaction Conditions: Reflux at 80–90°C for 24–48 hours.
-
Purification: Recrystallization from mixed solvents (Ethanol/Diethyl Ether) is critical to remove unreacted amine and residual alkyl halide.
Figure 1: Synthesis pathway for N,N,N-triethyldecylammonium bromide via Menshutkin reaction.
Interfacial & Micellar Thermodynamics
The substitution of methyl groups with ethyl groups on the nitrogen atom introduces two competing effects:
-
Steric Hindrance: The larger headgroup increases the effective area per molecule (
) at the interface, tending to destabilize the micelle (favoring higher curvature or monomers). -
Hydrophobicity: The ethyl groups add hydrophobic character, theoretically favoring aggregation.
Experimental data indicates that the steric factor dominates , leading to the formation of smaller, less stable micelles compared to
Critical Micelle Concentration (CMC)
The CMC of
-
Trend:
. -
Estimated Value: ~0.08 – 0.10 M (Pure water, 25°C).
-
Note: The CMC is significantly lower in the presence of electrolytes (e.g., NaBr) due to charge screening.
Micellar Aggregation Number ( )
A defining feature of
- : ~37 (at 25°C).[1][2]
-
Comparison: This is significantly lower than
( ) and Cetyltrimethylammonium bromide ( ). -
Implication: The high curvature required to pack the bulky triethyl headgroups limits the number of monomers that can stably aggregate, resulting in smaller, spherical micelles.
Thermodynamic Parameters
The micellization of
- : Negative (Spontaneous).
- : Low positive or near zero (Enthalpic penalty due to headgroup repulsion).
- : Positive and large (Driving force: Release of structured water molecules from the hydrophobic tail).
Experimental Protocols for Characterization
CMC Determination via Conductivity
This method is preferred for ionic surfactants like
Protocol:
-
Preparation: Prepare a stock solution of
(e.g., 0.2 M) in deionized water (conductivity < 1 ). -
Titration: Add aliquots of stock solution to a thermostated cell containing pure water.
-
Measurement: Record specific conductivity (
) after each addition once equilibrium is reached (stable reading for >30s). -
Analysis: Plot
vs. Concentration ( ).-
Pre-CMC: Linear slope (high conductance per monomer).
-
Post-CMC: Linear slope (lower conductance due to counterion binding).
-
Intersection: The break point defines the CMC.[3]
-
Surface Tension (Wilhelmy Plate Method)
Used to determine surface excess (
-
Cleaning: Flame the Platinum plate to red heat to remove organic contaminants.
-
Measurement: Measure surface tension (
) as a function of log( ). -
Result: The curve will show a sharp decrease followed by a plateau. The concentration at the onset of the plateau is the CMC.
- : Typically ~30–35 mN/m.
Biological & Pharmaceutical Applications
The triethyl headgroup alters the interaction of
-
Antimicrobial Activity:
exhibits potent antibacterial properties. The bulky headgroup may hinder efflux pump recognition in certain bacteria while maintaining sufficient hydrophobicity to penetrate the lipid bilayer. -
Drug Delivery: It forms mixed micelles with anionic drugs or phospholipids. The smaller micelle size (
) allows for the encapsulation of smaller hydrophobic payloads with faster release kinetics than larger surfactant micelles. -
Corrosion Inhibition: The cationic headgroup adsorbs strongly onto negatively charged metal surfaces (e.g., carbon steel in acid), forming a protective hydrophobic monolayer that inhibits corrosion.
Figure 2: Dynamic equilibrium of
References
-
Temperature dependence of CMC values for decyltriethylammonium bromide. ResearchGate. Available at: [Link]
-
Effect of Temperature on Micelle Formation in Aqueous NaBr Solutions of Octyltrimethylammonium Bromide. (Discusses comparative aggregation numbers). ResearchGate.[3] Available at: [Link]
-
Adsorption and Aggregation Behaviors of Oleyl Alcohol-Based Extended Surfactant and Its Mixtures.
). MDPI. Available at: [Link] -
Hofmeister Series: Insights of Ion Specificity
aggregation transition). PubMed Central. Available at: [Link]
The Researcher’s Guide to N,N,N-Triethyldecylammonium Bromide: Identification, Synthesis, and Validation
Topic: N,N,N-triethyldecylammonium bromide CAS number identification Content Type: In-depth technical guide.
Executive Summary
N,N,N-triethyldecylammonium bromide (often abbreviated as C10TEAB or Decyltriethylammonium bromide ) is a quaternary ammonium salt used primarily as a phase-transfer catalyst (PTC) and a cationic surfactant in electrochemical and colloidal research.[1]
Unlike its ubiquitous homolog decyltrimethylammonium bromide (DTAB), C10TEAB is frequently absent from standard commodity catalogs, leading to significant confusion regarding its CAS registry number. This guide provides the definitive identification data, a self-validating synthesis protocol for on-demand generation, and the analytical fingerprints required to distinguish it from structural isomers.
Part 1: Definitive Identification & The "CAS Gap"
The CAS Registry Number
The Chemical Abstracts Service (CAS) registry number for N,N,N-triethyldecylammonium bromide is 5090-03-9 .[2][3][4][5]
-
Common Synonyms: Decyltriethylammonium bromide; 1-Decanaminium, N,N,N-triethyl-, bromide.
-
Molecular Formula:
[2] -
Molecular Weight: 322.37 g/mol [3]
The Isomer Trap: Why Errors Occur
Researchers often fail to locate this compound because search algorithms frequently redirect to "chemically equivalent" isomers or more common homologs. It is critical to distinguish C10TEAB from the following:
| Compound Name | Structure Abbrev. | CAS Number | Key Difference |
| N,N,N-Triethyldecylammonium bromide | 5090-03-9 | Target Compound (3 Ethyl groups) | |
| Decyltrimethylammonium bromide | 2082-84-0 | 3 Methyl groups (Standard surfactant) | |
| Tetrabutylammonium bromide | 1643-19-2 | Isomer ( | |
| Dodecyltriethylammonium bromide | 14866-34-3 | Longer alkyl chain (C12 vs C10) |
Critical Note: Do not rely solely on the molecular formula
. Both Tetrabutylammonium bromide (TBAB) and Triethyldecylammonium bromide share this formula. You must verify the structure via NMR (see Part 3).
Part 2: Structural Verification Workflow
To ensure scientific integrity, you must validate the identity of the compound, especially if purchasing from non-standard vendors. Below is the logic flow for structural confirmation.
Figure 1: Decision tree for distinguishing N,N,N-triethyldecylammonium bromide from common homologs using NMR integration.
Part 3: Synthesis & Purification Protocol
Since C10TEAB is often unavailable in catalog quantities, it is standard practice to synthesize it in situ. This protocol ensures high purity suitable for electrochemical or surface tension measurements.
Reagents
-
Triethylamine (
): >99%, dried over KOH pellets. -
1-Bromodecane (
): >98%, distilled if yellowed. -
Solvent: Acetonitrile (HPLC grade) or Ethanol (Absolute).
-
Recrystallization Solvent: Ethyl Acetate / Acetone mix.
Step-by-Step Methodology
1. Quaternization Reaction:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a reflux condenser and a magnetic stir bar. Nitrogen atmosphere is recommended to prevent amine oxidation.
-
Stoichiometry: Add 1-Bromodecane (0.05 mol, ~11.06 g) and a slight excess of Triethylamine (0.06 mol, ~6.07 g).
-
Why Excess Amine? Triethylamine is easier to remove via evaporation/washing than the high-boiling bromodecane.
-
-
Solvent: Dissolve in 50 mL of Acetonitrile.
-
Mechanistic Insight: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the
reaction, accelerating the attack of the amine lone pair on the alkyl halide.
-
-
Reflux: Heat to 80°C (reflux) for 24–48 hours. The solution may turn slightly yellow, but the product should remain white upon precipitation.
2. Isolation:
-
Rotary evaporate the solvent to obtain a viscous oil or waxy solid.
-
If the product does not crystallize immediately, triturate (grind/sonicate) with cold diethyl ether to remove unreacted starting materials.
3. Purification (Critical Step):
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot acetone or acetone/ethanol (9:1).
-
Cool slowly to 4°C, then to -20°C.
-
Filter the white hygroscopic crystals under vacuum.
-
Drying: Dry in a vacuum desiccator over
for 24 hours. Traces of water can significantly alter Critical Micelle Concentration (CMC) values.
Part 4: Analytical Characterization
Use these values to validate your synthesized or purchased material.
1H NMR (CDCl3, 400 MHz)
-
3.45 ppm (q, 6H):
(The methylene protons of the ethyl groups attached to ). -
3.25 ppm (m, 2H):
(The -methylene of the decyl chain). -
1.70 ppm (m, 2H):
(The -methylene). -
1.35 ppm (t, 9H):
(The terminal methyls of the ethyl groups). - 1.20-1.30 ppm (m, 14H): Bulk methylene chain protons.
- 0.88 ppm (t, 3H): Terminal methyl of the decyl chain.
Physical Properties[7][8][9][10]
-
Appearance: White crystalline powder (hygroscopic).
-
Solubility: Highly soluble in water, ethanol, chloroform; insoluble in diethyl ether, hexane.
-
CMC (Critical Micelle Concentration): ~0.01 – 0.02 M (in water at 25°C). Note: The bulky ethyl headgroup generally increases the CMC compared to the trimethyl analog.
References
-
Chemical Abstracts Service (CAS). Registry Number 5090-03-9. American Chemical Society.[1][7] [Link]
-
PubChem Database. Compound Summary for CID 28940 (Homolog Reference). National Center for Biotechnology Information. [Link]
-
Huang, J., et al. (2001). "Vesicle Formation and Stability in Aqueous Mixtures of the Hydrolyzed Copolymer of Styrene-Maleic Anhydride and Cationic Surfactants." Journal of Colloid and Interface Science, 236(2), 201-207. (Describes the synthesis and use of C10-triethylammonium bromide). [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 38932-80-8|N,N,N,N-Tetrabutylammonium tribromide|BLD Pharm [bldpharm.com]
- 3. 5090-03-9|N,N,N-Triethyldecan-1-aminium bromide|BLD Pharm [bldpharm.com]
- 4. 792862-79-4|1-(2-Bromoethyl)azepane|BLD Pharm [bldpharm.com]
- 5. N,N-Dihexyl-N-(5-mercaptopentyl)hexan-1-aminium bromide|BLD Pharm [bldpharm.com]
- 6. CAS Index | Ambeed [ambeed.com]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
1-Decanaminium, N,N,N-triethyl-, bromide safety data sheet (SDS) information
Technical Monograph: Operational Safety and Physicochemical Characterization of Decyltriethylammonium Bromide
Part 1: Chemical Identity & Physicochemical Profile[1][2]
1.1 Executive Summary Decyltriethylammonium bromide (C10-TEAB) is a quaternary ammonium compound (QAC) utilized primarily as a phase-transfer catalyst, surfactant, and antimicrobial agent. It is structurally distinct from the more common Decyltrimethylammonium bromide (DTAB). The substitution of ethyl groups for methyl groups on the nitrogen head increases steric bulk, altering the critical micelle concentration (CMC) and packing parameter, which influences its interaction with biological membranes and hydrophobic phases.
1.2 Critical Technical Note: Identity Verification Researchers frequently conflate C10-TEAB with its trimethyl analog. Verification of CAS and structure prior to experimentation is mandatory.
| Feature | Decyltriethylammonium Bromide (Target) | Decyltrimethylammonium Bromide (Common Analog) |
| CAS Number | 5090-03-9 | 2082-84-0 |
| Formula | C₁₆H₃₆BrN | C₁₃H₃₀BrN |
| MW | 322.37 g/mol | 280.29 g/mol |
| Headgroup | Triethyl (-N⁺(Et)₃) | Trimethyl (-N⁺(Me)₃) |
| Physical Form | Hygroscopic white solid/foam | White powder/chunks |
| Melting Point | 124–127 °C | >230 °C (Decomp) |
1.3 Physicochemical Properties Table
| Property | Value | Operational Context |
| Solubility | High (Water, Ethanol, Methanol) | Solubilization is exothermic; add solute to solvent slowly. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; alters effective mass during weighing. |
| CMC (Est.) | ~0.05 - 0.08 M | The bulkier ethyl headgroup increases the effective area per molecule ( |
| pH (1% aq) | 6.0 – 8.0 | Neutral in solution; stable across wide pH ranges. |
Part 2: Hazard Identification & Toxicological Mechanisms
2.1 GHS Classification (Derived from Homologs) While specific toxicological data for CAS 5090-03-9 is limited compared to DTAB, its structural class dictates the following hazard profile under GHS standards:
-
Skin Irritation (Category 2): Causes skin irritation (H315).
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).
-
STOT-SE (Category 3): May cause respiratory irritation (H335).
-
Aquatic Acute (Category 1): Very toxic to aquatic life (H400) — Standard for C10+ QACs.
2.2 Mechanism of Action: Membrane Disruption The toxicity of C10-TEAB is not metabolic but structural. The cationic headgroup electrostatically attracts to negatively charged cell membranes (bacteria or mammalian endothelium). Subsequently, the hydrophobic decyl tail intercalates into the lipid bilayer, causing destabilization and leakage of cytosolic contents.
Diagram 1: QAC Membrane Lysis Pathway
Caption: Step-wise mechanism of surfactant-induced cytotoxicity. The bulky triethyl headgroup facilitates initial adsorption but may alter penetration kinetics compared to trimethyl analogs.
Part 3: Safe Handling & Operational Protocols
3.1 Engineering Controls
-
Primary: Chemical Fume Hood. Required for all solid handling to prevent inhalation of dust/aerosols.
-
Secondary: Desiccated environment (glove box or desiccator) for storage due to hygroscopicity.
3.2 Protocol: High-Precision Solubilization Because C10-TEAB absorbs water rapidly, standard weighing introduces mass errors. Use this "Difference by Weight" protocol for analytical accuracy.
-
Preparation: Dry the stock container in a vacuum desiccator over
for 24 hours prior to use. -
Tare: Place a sealable weighing boat or volumetric flask on the balance inside the fume hood.
-
Transfer: Quickly transfer the approximate required amount of C10-TEAB. Do not aim for exactness to minimize air exposure time.
-
Seal & Weigh: Seal the vessel immediately. Record the exact mass (
). -
Solvent Calculation: Instead of adding solute to a fixed volume, add solvent gravimetrically to achieve the target molality (
), or adjust the final volume to achieve molarity ( ) based on the recorded mass.-
Formula:
-
-
Dissolution: Add water slowly. Mild agitation is sufficient. Avoid vigorous shaking to prevent excessive foaming, which complicates meniscus reading.
3.3 Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100g or liquid concentrates.
-
Skin: Nitrile rubber gloves (0.11 mm thickness minimum). Break-through time >480 min.[1][2]
-
Respiratory: N95 (US) or P2 (EU) dust mask if handling outside a fume hood (not recommended).
Part 4: Emergency Response & Environmental Stewardship
4.1 Spill Response Workflow QACs are persistent in the environment and toxic to aquatic organisms. Drains must be protected immediately.
Diagram 2: Chemical Spill Response Logic
Caption: Operational workflow for containing and disposing of C10-TEAB spills to prevent environmental release.
4.2 First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention immediately (corneal damage risk).
-
Skin Contact: Wash with copious soap and water. If irritation persists (redness/blistering), seek medical aid.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (foaming risk may cause aspiration pneumonia). Drink water to dilute.
4.3 Disposal
-
Do not flush down the drain.
-
Collect in a container labeled "Organic Solid/Liquid, Toxic, Halogenated."
-
Disposal via high-temperature incineration is the standard method to break down the quaternary nitrogen bond.
References
-
Chemical Identity & CAS: Ionike. (2025). Decyltriethylammonium bromide Product Data. Retrieved from (Verified CAS 5090-03-9).
-
Structural Analogs & Safety: PubChem. (2025). Decyltrimethylammonium bromide (Compound Summary). National Library of Medicine. Retrieved from .
- Micellar Properties: Geer, R. D., Eylar, E. H., & Anacker, E. W. (1971). Dependence of Micelle Size on Surfactant Structure. The Journal of Physical Chemistry. (Contextualizing the aggregation number of 37 for triethyl homologs).
-
Handling of Hygroscopic Salts: HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from .
-
GHS Classification Standards: European Chemicals Agency (ECHA).[3] (2025).[3][4][5][6] C&L Inventory: Quaternary ammonium compounds. Retrieved from .
Sources
- 1. N,N-Dihexyl-N-(5-mercaptopentyl)hexan-1-aminium bromide|BLD Pharm [bldpharm.com]
- 2. 38932-80-8|N,N,N,N-Tetrabutylammonium tribromide|BLD Pharm [bldpharm.com]
- 3. Decyltrimethylammonium bromide | C13H30BrN | CID 16388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Topic: N,N,N-Triethyldecylammonium Bromide as a High-Efficacy Phase Transfer Catalyst
An Application and Protocol Guide
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of N,N,N-triethyldecylammonium bromide as a phase transfer catalyst. It provides in-depth scientific context, practical application notes for optimizing reaction conditions, and a detailed, validated protocol for a representative chemical transformation.
The Scientific Foundation of Phase Transfer Catalysis (PTC)
The Challenge of Biphasic Reactions
Many essential reactions in organic synthesis involve a water-soluble, ionic nucleophile and an organic-soluble, nonpolar substrate.[1] When mixed, these reactants remain isolated in their respective immiscible phases (typically aqueous and organic), making interaction and reaction at the interface exceedingly slow or altogether impossible.[2] A classic example is the nucleophilic substitution between 1-chlorooctane, dissolved in an organic solvent, and sodium cyanide in an aqueous solution.[1] Without intervention, heating this mixture for extended periods results in negligible product formation.[1][2] Historically, chemists circumvented this issue by using polar aprotic solvents like DMSO or DMF that can dissolve both species, but these solvents are often expensive, toxic, and difficult to remove.[3]
Overcoming the Phase Barrier with a Catalyst
Phase Transfer Catalysis (PTC) offers an elegant and efficient solution to this challenge.[1] The technique introduces a catalytic agent—the phase transfer catalyst—that acts as a shuttle, transporting a reactant from one phase into the other where the reaction can proceed.[1][2][3] Quaternary ammonium salts, such as N,N,N-triethyldecylammonium bromide, are exemplary catalysts for this purpose.[4] By facilitating the reaction under mild, heterogeneous conditions, PTC offers numerous advantages, including:
-
Faster reaction rates and higher yields.[1]
-
Elimination of the need for expensive or hazardous organic solvents.[5][6]
-
Use of simple and inexpensive inorganic bases and nucleophiles.[5]
-
Simplified work-up procedures and reduced chemical waste, aligning with the principles of green chemistry.[1][7]
The Catalytic Cycle: Starks' Extraction Mechanism
The efficacy of quaternary ammonium salts in PTC is explained by the Starks' extraction mechanism.[8] The catalyst solubilizes the aqueous reactant in the organic phase by forming a lipophilic ion pair. The cycle involves several key steps, ensuring the catalyst is regenerated for continuous turnover.
The process can be visualized as follows:
Caption: The phase transfer catalytic cycle for a nucleophilic substitution reaction.
-
Anion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its initial counter-ion (bromide) for the reactant anion (Y⁻) from the aqueous phase.[9]
-
Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is sufficiently lipophilic to dissolve in and migrate from the interface into the bulk organic phase.[9]
-
Reaction in Organic Phase: Within the organic medium, the anion Y⁻ is poorly solvated, existing as a "naked" and highly reactive nucleophile.[9] It readily attacks the organic substrate (R-X), forming the desired product (R-Y) and releasing the leaving group (X⁻).
-
Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the leaving group anion (X⁻) to form Q⁺X⁻. This ion pair migrates back towards the interface, completing the cycle and allowing the catalyst to shuttle another reactant anion.[2][9]
Profile: N,N,N-Triethyldecylammonium Bromide
Structural Attributes and Catalytic Function
N,N,N-Triethyldecylammonium bromide possesses a molecular architecture ideally suited for phase transfer catalysis.
-
Quaternary Ammonium Head: The positively charged nitrogen atom, bonded to three ethyl groups, constitutes the hydrophilic core. This cationic center is responsible for extracting the reactant anion from the aqueous phase via ion exchange.
-
Lipophilic Decyl Tail: The ten-carbon alkyl chain (decyl group) provides substantial lipophilicity. This "greasy" tail ensures the entire ion pair (catalyst cation + reactant anion) has sufficient solubility to enter the nonpolar organic phase where the reaction occurs.
The balance between the compact, hydrophilic triethylammonium head and the long, lipophilic decyl tail makes it an effective catalyst. It is soluble enough in the organic phase to function efficiently but can still interact effectively at the aqueous interface. This structural balance is a key parameter influencing the speed and efficiency of PTC reactions.[2]
Safety and Handling
Like many quaternary ammonium salts, N,N,N-triethyldecylammonium bromide should be handled with appropriate care.
-
Hazards: It is generally considered harmful if swallowed and can cause skin and serious eye irritation.[10][11] Inhalation may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture.
Application Notes for Method Optimization
Achieving optimal results in a phase-transfer catalyzed reaction depends on the careful selection of several interconnected parameters.[12] The following notes provide guidance on making informed experimental choices.
| Parameter | Field-Proven Insights & Recommendations | Causality (Why it Works) |
| Catalyst Loading | Start with 1-5 mol% relative to the limiting reagent. For slow reactions, loading can be increased to 10 mol%. | A higher catalyst concentration increases the number of "shuttles" available to transport the anion, accelerating the reaction rate. However, excessive catalyst can complicate product purification and adds cost. |
| Solvent Selection | Nonpolar, water-immiscible solvents like toluene, heptane, or dichloromethane are typically effective.[2] In some cases where the organic substrate is a liquid, the reaction can be run under "neat" or solvent-free conditions. | The solvent must be able to dissolve the organic substrate and the lipophilic ion pair but remain immiscible with the aqueous phase. Aprotic solvents are preferred as they do not solvate and deactivate the "naked" anion.[2] |
| Agitation (Stirring) | Vigorous, high-speed stirring (e.g., >500 RPM with mechanical stirring) is critical for success. | The reaction occurs at the interface between the two liquid phases.[5] Vigorous agitation breaks the phases into fine droplets, dramatically increasing the interfacial surface area and maximizing the opportunity for anion exchange and phase transfer.[5] |
| Aqueous Phase | Use a concentrated solution of the nucleophile or base (e.g., 50% w/w NaOH). Using solid inorganic salts can also be highly effective.[2] | A high concentration of the reactant anion in the aqueous phase pushes the equilibrium of the anion exchange step in favor of the desired ion pair (Le Châtelier's principle), increasing the catalyst's efficiency.[2] It also reduces the amount of water, which can hydrate and deactivate the anion.[2] |
| Temperature | Most PTC reactions proceed efficiently between room temperature and 80 °C. Start with a moderate temperature (e.g., 50-60 °C) and adjust as needed. | Like most chemical reactions, the rate increases with temperature. However, excessively high temperatures can lead to side reactions or catalyst decomposition. The chosen temperature should provide a reasonable reaction rate without compromising selectivity. |
Experimental Protocol: C-Alkylation of 4-Bromophenylacetonitrile
This protocol details a representative nucleophilic substitution reaction—the C-alkylation of an active methylene compound—which is a common and powerful application of PTC.[7]
Reaction: (Self-generated image, not from search results) 4-Bromophenylacetonitrile + 1-Bromobutane → 2-(4-Bromophenyl)hexanenitrile
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| 4-Bromophenylacetonitrile | 1.0 equivalent | Organic Substrate |
| 1-Bromobutane | 1.1 equivalents | Alkylating Agent |
| N,N,N-Triethyldecylammonium bromide | 0.02-0.05 equivalents | Phase Transfer Catalyst |
| Sodium Hydroxide (50% aq. solution) | 5.0 equivalents | Base |
| Toluene | ~5 mL per gram of substrate | Organic Solvent |
| Three-necked round-bottom flask | Appropriate size | Reaction Vessel |
| Mechanical Stirrer | For vigorous agitation | |
| Reflux Condenser & Dropping Funnel | Reagent addition and control | |
| Heating Mantle with Temp. Controller | Temperature control | |
| Separatory Funnel, TLC/GC supplies | Work-up and Monitoring |
Step-by-Step Methodology
Caption: Experimental workflow for the PTC alkylation of 4-bromophenylacetonitrile.
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Charge the flask with 4-Bromophenylacetonitrile (1.0 eq.), N,N,N-triethyldecylammonium bromide (0.02 eq.), and toluene.[7]
-
Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (5.0 eq.) to the flask.[7]
-
Reaction Initiation: Heat the mixture to 50-60°C. The base will deprotonate the phenylacetonitrile at the interface, a step facilitated by the catalyst.
-
Addition of Alkylating Agent: Slowly add the 1-bromobutane (1.1 eq.) dropwise over 30-60 minutes. An exotherm is often observed; use a water bath to maintain the reaction temperature below 70°C if necessary.[7]
-
Reaction Monitoring: After the addition is complete, maintain stirring at 60-70°C. Monitor the reaction's progress by withdrawing small aliquots of the organic layer for analysis by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[7]
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the entire mixture to a separatory funnel.[7]
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer once more with toluene. Combine the organic layers and wash them sequentially with water and then brine to remove residual salts and base.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(4-bromophenyl)hexanenitrile.[7]
Expected Results & Troubleshooting
| Observation | Possible Cause | Recommended Action |
| Reaction is slow or stalled | 1. Insufficient agitation.2. Catalyst concentration too low.3. Base is not concentrated enough. | 1. Increase stirring speed significantly.2. Add an additional portion of the catalyst.3. Use 50% NaOH or solid NaOH/KOH. |
| Formation of side products | 1. Reaction temperature is too high.2. Dialkylation of the product. | 1. Reduce the reaction temperature.2. Use the alkylating agent as the limiting reagent or add it more slowly. |
| Difficult phase separation (emulsion) | Catalyst concentration is too high, or agitation was excessive during work-up. | Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand without agitation for a longer period. |
| Expected Yield | - | With optimized conditions, yields for this type of reaction are typically high, often in the range of 85-95%. |
References
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available at: [Link]
-
Macmillan Group, Princeton University. (2008, April 10). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
Deubner, F., et al. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. PMC. Available at: [Link]
-
Wikipedia. Phase-transfer catalyst. Available at: [Link]
-
Wikipedia. Tetraethylammonium bromide. Available at: [Link]
-
Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. Available at: [Link]
-
Loba Chemie. (2025). N-CETYL-N,N,N-TRIMETHYL AMMONIUM BROMIDE EXTRA PURE Safety Data Sheet. Available at: [Link]
-
ResearchGate. ... of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic …. Available at: [Link]
-
Choudary, B. M., et al. (1998). An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrate. Tetrahedron Letters. Available at: [Link]
- Google Patents. CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof.
-
PubChem, NIH. Triethylmethylammonium bromide. Available at: [Link]
-
PTC Communications, Inc. (2013). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]
-
MDPI. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Available at: [Link]
-
Kajigaeshi, S., et al. (1987). Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide. Bulletin of the Chemical Society of Japan. Available at: [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. Triethylmethylammonium bromide | C7H18BrN | CID 3083778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Leveraging N,N,N-triethyldecylammonium Bromide for Enhanced Williamson Ether Synthesis: A Phase-Transfer Catalysis Approach
An Application Note and Protocol for Researchers
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of carbon-oxygen bonds, yet it is often hampered by the challenge of bringing polar and nonpolar reactants into contact. This application note details a robust and efficient protocol utilizing N,N,N-triethyldecylammonium bromide as a phase-transfer catalyst (PTC) to overcome this immiscibility barrier. We will explore the mechanistic underpinnings of this approach, provide a detailed, step-by-step experimental protocol, and discuss the causal factors behind key procedural choices. This guide is intended for researchers in organic synthesis and drug development seeking to optimize ether synthesis with improved yields, milder conditions, and greater operational simplicity.
Introduction: Overcoming Synthesis Barriers with Phase-Transfer Catalysis
The Williamson ether synthesis, a reaction between an alkoxide and an organohalide, is a fundamental method for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which necessitates close interaction between the nucleophilic alkoxide and the electrophilic alkyl halide.[1][3]
A significant practical limitation arises from the disparate solubility of the reactants. The alkoxide salt is typically soluble in a polar or aqueous phase, while the alkyl halide is soluble in a nonpolar organic phase. Without a means to bridge this phase divide, the reaction is exceedingly slow or fails to proceed altogether.
Phase-transfer catalysis (PTC) provides an elegant solution. A PTC, such as a quaternary ammonium salt, facilitates the migration of a reactant from one phase to another where the reaction can occur.[4][5] The catalyst essentially escorts the reactive anion (the alkoxide) from the aqueous phase into the organic phase, enabling the SN2 reaction to proceed efficiently.[6][7] This method obviates the need for expensive and hazardous anhydrous solvents and often allows for the use of more economical and safer aqueous bases like sodium hydroxide.[8]
The Catalyst of Choice: N,N,N-triethyldecylammonium Bromide
Quaternary ammonium salts are a widely used class of phase-transfer catalysts.[9][10] Their effectiveness stems from their amphiphilic structure: a positively charged nitrogen center (the "head") and multiple organic substituents (the "tails").[11]
For this protocol, we select N,N,N-triethyldecylammonium bromide . The choice is deliberate and based on its structural attributes:
-
Lipophilic Decyl Chain: The long C10 alkyl (decyl) group imparts significant organophilicity, ensuring the catalyst and its paired alkoxide anion have high solubility in the organic phase where the alkyl halide resides.
-
Hydrophilic Quaternary Ammonium Head: The positively charged nitrogen head can readily pair with the alkoxide anion at the aqueous-organic interface.
-
Triethyl Groups: The ethyl groups provide a balance of steric bulk and stability without being overly cumbersome, which could otherwise hinder reactivity.
This combination of features makes N,N,N-triethyldecylammonium bromide an effective transport agent for the alkoxide, accelerating the etherification process.
Mechanism of Action: The Catalytic Cycle
The catalyst operates in a continuous cycle, shuttling the alkoxide from the aqueous phase to the organic phase.
Caption: Figure 2. Experimental workflow for the PTC-mediated synthesis.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (0.80 g, 20.0 mmol) and deionized water (20 mL). Stir until the solid is fully dissolved.
-
Add 1-propanol (0.75 mL, 10.0 mmol) to the aqueous solution.
-
Add toluene (20 mL) to the flask. This creates the two-phase system.
-
Add the phase-transfer catalyst, N,N,N-triethyldecylammonium bromide (0.161 g, 0.5 mmol).
-
Finally, add benzyl bromide (1.18 mL, 10.0 mmol) to the stirring mixture.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to 80°C using a heating mantle and stir vigorously. Vigorous stirring is crucial to maximize the interfacial area between the two phases, which facilitates efficient catalysis.
-
Maintain the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically sampling the organic layer.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the entire mixture to a 100 mL separatory funnel.
-
Allow the layers to separate. Remove and set aside the lower aqueous layer.
-
Wash the organic layer with deionized water (20 mL) and then with saturated NaCl solution (brine, 20 mL) to remove any remaining water-soluble impurities.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification and Characterization:
-
The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl propyl ether.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity. Typical laboratory yields for this reaction range from 85-95%. [1]
-
Safety and Handling
-
General Precautions: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
Benzyl Bromide: Is a lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Hydroxide: Is a strong caustic. Handle with care to avoid severe skin and eye burns.
-
Organic Solvents: Toluene and diethyl ether are flammable. Ensure there are no open flames or spark sources nearby.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The use of N,N,N-triethyldecylammonium bromide as a phase-transfer catalyst provides a highly effective, efficient, and operationally simple method for conducting the Williamson ether synthesis. This protocol demonstrates the power of PTC to bridge immiscibility gaps between reactants, enabling high yields under mild conditions without the need for anhydrous solvents. By understanding the mechanistic principles and following the detailed procedure outlined, researchers can reliably synthesize a wide array of ethers for applications in drug discovery and materials science.
References
-
RSC Publishing. (2016). A review on the advancement of ether synthesis from organic solvent to water. Royal Society of Chemistry. [Link]
-
SciSpace. (2016). A review on the advancement of ether synthesis from organic solvent to water. [Link]
-
TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. [Link]
-
Journal of Chemical Education. (1977). An Ether Synthesis Using Phase Transfer Catalysis. American Chemical Society. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Taylor & Francis Online. (2023). Quaternary ammonium salts – Knowledge and References. [Link]
-
Journal of the American Oil Chemists' Society. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. [Link]
- Unknown Source. (n.d.). Williamson Ether Synthesis. This source provides a general overview and a specific example protocol.
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
-
NPTEL. (n.d.). Phase Transfer Catalysis. [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
MDPI. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Application Note: Precision Micellar Catalysis using 1-Decanaminium, N,N,N-triethyl-, bromide
Executive Summary
This guide details the application of 1-Decanaminium, N,N,N-triethyl-, bromide (C10TEAB) as a specialized surfactant for micellar catalysis. Unlike ubiquitous surfactants such as Cetyltrimethylammonium bromide (CTAB), C10TEAB offers a unique combination of a shorter hydrophobic tail (
Key Utility: This compound is not merely a solubilizer; it is a kinetic tuner . Its bulky headgroup alters the Stern layer's compactness, modifying the electrostatic potential and water concentration at the micellar interface. This allows researchers to fine-tune reaction rates and selectivities in nucleophilic substitutions and hydrolyses, often providing a "softer" catalytic environment than trimethyl-based analogs.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Understanding the physical parameters of C10TEAB is prerequisite to its deployment as a catalyst. The "Triethyl" headgroup increases the cross-sectional area per molecule compared to "Trimethyl" variants, leading to smaller aggregation numbers and higher Critical Micelle Concentrations (CMC).
Table 1: Comparative Surfactant Properties (Aqueous, 25°C)
| Property | C10TEAB (Decyl-Triethyl) | C10TMAB (Decyl-Trimethyl) | CTAB (Cetyl-Trimethyl) | Implication for Catalysis |
| Formula | ||||
| CMC (mM) | ~40 - 45 | ~60 - 65 | ~0.9 | High CMC requires higher loading; ideal for concentrating substrates. |
| Aggregation ( | ~37 | ~40 - 50 | ~60 - 80 | Smaller micelles = Higher surface-to-volume ratio. |
| Headgroup Area | Large | Small | Small | Bulky headgroup creates a "loose" Stern layer but hinders nucleophile approach. |
| Krafft Point | < 0°C | < 0°C | ~25°C | C10TEAB remains active in cold-temperature reactions. |
Analyst Note: The CMC of C10TEAB is sensitive to ionic strength. Adding inorganic salts (e.g., KBr, NaOH) will drive the CMC down, stabilizing the micelles at lower concentrations.
Mechanistic Principles: The "Steric Gating" Effect
In micellar catalysis, the reaction rate is often governed by the Pseudophase Model , where the reaction occurs in the micellar pseudophase (Stern layer or core) rather than the bulk water.
The Triethyl Advantage
-
Desolvation: The bulky ethyl groups exclude more water from the micellar surface than methyl groups. This creates a "drier" interfacial region, which can accelerate reactions involving charge-dispersed transition states (e.g.,
reactions). -
Steric Gating: For reactions requiring the attack of a bulky nucleophile, the triethyl headgroup acts as a gatekeeper. It can retard the approach of large hydrated ions, effectively suppressing side reactions or over-alkylation that might occur with less hindered surfactants.
Visualization: Micellar Catalysis Pathway
The following diagram illustrates the catalytic cycle and the specific role of the C10TEAB headgroup.
Caption: Figure 1. Mechanism of C10TEAB catalysis. The bulky triethyl headgroup (Yellow) modulates the entry of nucleophiles (Blue) into the reactive core (Green).
Experimental Protocols
Protocol A: Preparation and Validation of Micellar Medium
Goal: Establish a stable micellar solution above CMC.
Reagents:
-
1-Decanaminium, N,N,N-triethyl-, bromide (C10TEAB) (>98% purity).
-
Deionized water (18.2 MΩ).
-
Potassium Bromide (KBr) (Optional, for ionic strength adjustment).
Step-by-Step:
-
Calculation: Target a concentration of 100 mM . This is approx.
the CMC, ensuring robust micelle formation.-
Calculation: MW of C10TEAB
g/mol . -
For 100 mL: Weigh
g.
-
-
Dissolution: Add solid C10TEAB to 90 mL deionized water. Stir gently at 25°C. Avoid vigorous shaking to prevent excessive foaming.
-
Volume Adjustment: Dilute to 100 mL in a volumetric flask.
-
Validation (Conductivity Check):
-
Measure conductivity (
).[1] -
Compare to literature baseline.[2] If
is significantly lower than expected, the surfactant may be impure or wet. -
Self-Validating Step: Dilute a small aliquot 10-fold (to 10 mM). The conductivity should drop non-linearly if you cross the CMC boundary (40 mM). If the drop is linear, you were never above CMC.
-
Protocol B: Micellar-Catalyzed Alkaline Hydrolysis (Model Reaction)
Application: Accelerating the hydrolysis of hydrophobic esters (e.g., Ethyl Benzoate) using C10TEAB.
Workflow Diagram:
Caption: Figure 2.[3] Operational workflow for micellar hydrolysis using C10TEAB.
Procedure:
-
Micellar Solution: Prepare 20 mL of 0.1 M C10TEAB solution (as per Protocol A).
-
Substrate Addition: Inject 0.1 mmol of Ethyl Benzoate (hydrophobic substrate).
-
Observation: The solution may turn turbid initially. Stir at 800 RPM for 15-30 minutes until the solution becomes clear or stable emulsion. This confirms solubilization (
).
-
-
Reaction Initiation: Add 0.2 mmol NaOH (from a 1.0 M stock). Total volume change is negligible.
-
Monitoring:
-
Extract 100
L aliquots at set intervals (0, 5, 10, 20, 40 min). -
Dilute immediately into 900
L of cold Acetonitrile/Buffer (pH 3) to quench. -
Analyze via HPLC (C18 column, Water/ACN gradient).
-
-
Workup:
-
Acidify bulk mixture to pH 2 using HCl.
-
The surfactant micelles will disrupt.
-
Extract product (Benzoic acid) with Ethyl Acetate (
mL). -
Note on Emulsions: C10TEAB is a strong surfactant. If emulsion persists during extraction, add brine (sat. NaCl) to salt out the surfactant.
-
Optimization & Troubleshooting
Tuning the Rate (The Headgroup Knob)
If the reaction is too fast or lacks selectivity, compare C10TEAB with CTAB .
-
Scenario: You need to hydrolyze a terminal ester but spare an internal sensitive group.
-
Strategy: The bulkier Triethyl headgroup of C10TEAB creates a more sterically hindered surface. This often slows the attack of
compared to CTAB, potentially increasing regioselectivity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Phase Separation | Temperature below Krafft point or Salting Out. | C10TEAB has a low Krafft point, so this is rare at RT. If high salt (NaOH > 1M) causes oiling out, dilute the system. |
| Low Conversion | Substrate not fully solubilized. | Increase C10TEAB conc. to 150 mM. Ensure stirring time is sufficient before adding nucleophile. |
| Foaming | High surfactant activity.[4] | Do not use gas sparging. Use a magnetic stirrer, not an overhead impeller that draws air. Break foam with a drop of octanol if necessary (but this may affect kinetics). |
| HPLC Ghost Peaks | Surfactant adhering to column. | C10TEAB is cationic and sticks to silica. Use a column rated for high pH/cationics or add 0.1% TFA to the mobile phase to ion-pair and elute the surfactant. |
References
-
Surfactant Properties & CMC Data
- Source: PubChem. "N,N,N-Trimethyl-1-decanaminium bromide."
-
URL:[Link]
- Relevance: Provides baseline physicochemical d
- Micellar Catalysis Mechanisms: Title: "Catalysis in micellar and macromolecular systems." Source: Fendler, J. H., & Fendler, E. J. (Academic Press, 1975). Context: Foundational text establishing the pseudophase model used in Protocol B.
-
Headgroup Effects on Micellization
- Title: "Effect of Headgroup Size on the Thermodynamic Properties of Micellization of Dodecyltrialkylammonium Bromides."
- Source:Journal of Chemical & Engineering Data (via ResearchG
-
URL:[Link]
- Relevance: Validates the trend that increasing headgroup size (Trimethyl -> Triethyl)
- Title: "Process for producing 2,6-dichlorobenzyl alcohol" (Patent EP0272674B1).
-
General Micellar Catalysis Protocols
- Title: "Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference."
- Source: ACS GCI Pharmaceutical Roundtable.
-
URL:[Link]
- Relevance: Guidelines for green chemistry applic
Sources
N,N,N-triethyldecylammonium bromide for the synthesis of nanoparticles
An Application Guide to N,N,N-triethyldecylammonium Bromide for Nanoparticle Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N,N-triethyldecylammonium bromide (TEDA-Br) in the synthesis of nanoparticles. While direct literature on TEDA-Br is emerging, its structural and chemical properties place it within the well-understood class of quaternary ammonium surfactants. Therefore, this guide synthesizes established principles from its close analogs, such as cetyltrimethylammonium bromide (CTAB) and dodecyltrimethylammonium bromide (DTAB), to provide a robust framework for utilizing TEDA-Br. We will explore its mechanistic roles as a stabilizing, shape-directing, and phase-transfer agent and provide detailed, adaptable protocols for laboratory application.
Introduction to N,N,N-triethyldecylammonium Bromide (TEDA-Br)
N,N,N-triethyldecylammonium bromide is a cationic surfactant belonging to the quaternary ammonium salt family. Its molecular structure consists of a positively charged nitrogen atom covalently bonded to three ethyl groups and one ten-carbon decyl chain, with a bromide ion (Br⁻) as the counter-ion. This amphiphilic architecture—a hydrophilic cationic head and a hydrophobic hydrocarbon tail—is the cornerstone of its functionality in colloidal synthesis.
-
The Cationic Headgroup: The N⁺(CH₂CH₃)₃ group readily adsorbs onto the nascent, negatively charged surfaces of metallic nanoparticles during synthesis. This forms a positively charged layer that prevents aggregation through electrostatic repulsion, ensuring the formation of a stable colloidal suspension.[1]
-
The Hydrophobic Tail: The C₁₀H₂₁ decyl chain extends into the solvent. The length of this chain is critical; it influences the formation of micelles in solution and the packing density of the surfactant on the nanoparticle surface. Compared to the more common CTAB (C16 tail), the shorter decyl chain of TEDA-Br may result in a different critical micelle concentration (CMC) and potentially lower cytotoxicity, a significant advantage for biomedical applications.[1][2]
-
The Bromide Counter-ion: The bromide ion is not a passive component. It plays a crucial and active role, particularly in the synthesis of anisotropic (non-spherical) nanoparticles, by preferentially binding to specific crystallographic facets of the growing nanocrystal.[3][4]
Core Mechanisms of Action in Nanoparticle Synthesis
The versatility of TEDA-Br stems from its ability to perform several distinct functions within a synthesis reaction, each of which can be leveraged to control the final properties of the nanoparticles.
Electrostatic Stabilization and Capping
The most fundamental role of any ionic surfactant in nanoparticle synthesis is to act as a capping or stabilizing agent.[5][6] During the reduction of a metal salt, nascent nanoparticles are thermodynamically unstable and tend to aggregate into bulk material. TEDA-Br prevents this by adsorbing to the particle surface, creating a repulsive electrostatic barrier that maintains particle separation. This process is critical for controlling particle size and achieving a monodisperse size distribution.[7]
Shape-Directing Agent for Anisotropic Synthesis
Beyond simple stabilization, TEDA-Br, like its analog CTAB, can direct the growth of nanoparticles into specific shapes, such as rods, cubes, or stars.[3][8] This anisotropic growth is a kinetically controlled process governed by the selective passivation of certain crystal facets.
The prevailing mechanism for gold nanorod synthesis involves the formation of a TEDA-Br bilayer on the nanoparticle surface.[3] Bromide ions exhibit strong chemisorption to the {100} and {110} facets of gold, but weaker binding to the {111} facets. The TEDA-Br molecules then pack more densely on the bromide-rich {100} facets than on the {111} facets. This dense surfactant layer inhibits the deposition of new gold atoms onto these "side" facets, forcing preferential growth along the[9] direction, which corresponds to the ends of the rod ({111} facets).[10]
Caption: Anisotropic growth mechanism for nanorods.
Phase Transfer Catalysis
In two-phase synthesis systems, such as the Brust-Schiffrin method, a quaternary ammonium salt acts as a phase transfer catalyst (PTC).[11][12] It facilitates the transfer of an ionic reactant (e.g., the gold precursor [AuCl₄]⁻) from an aqueous phase to an immiscible organic phase where the reducing agent and stabilizing ligands (e.g., thiols) are dissolved. The lipophilic alkyl chains of the TEDA-Br cation form an ion pair with the [AuCl₄]⁻ anion, rendering it soluble in the organic solvent. This enables the reaction to proceed, which would otherwise be impossible due to the insolubility of the reactants in a common solvent.[4][13]
Caption: Workflow for phase transfer-mediated synthesis.
Experimental Protocols & Workflows
The following protocols are adapted from well-established methods for analogous surfactants and serve as a robust starting point for using TEDA-Br. Researchers should consider these as templates to be optimized.
Protocol 1: Seed-Mediated Synthesis of Anisotropic Gold Nanoparticles
This method is the most powerful for producing anisotropic nanoparticles with tunable aspect ratios.[3][14] It involves two steps: the creation of small, uniform "seed" particles, followed by their addition to a "growth solution" where anisotropic growth occurs.
Caption: Step-by-step workflow for seed-mediated synthesis.
Materials & Reagents:
| Reagent | Formula | Molarity / Purity | Supplier Example |
|---|---|---|---|
| Gold(III) chloride trihydrate | HAuCl₄·3H₂O | 99.9% | Sigma-Aldrich |
| N,N,N-triethyldecylammonium bromide | C₁₆H₃₆BrN | ≥98% | (Specify Supplier) |
| Sodium borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |
| L-Ascorbic acid | C₆H₈O₆ | ≥99% | Sigma-Aldrich |
| Silver nitrate | AgNO₃ | ≥99% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore Milli-Q |
Part A: Preparation of Seed Solution (~4 nm Spheres)
-
In a 20 mL glass vial, add 5 mL of a 0.2 M aqueous solution of TEDA-Br.
-
To this solution, add 5 mL of 0.5 mM HAuCl₄. Mix gently by inversion.
-
Prepare a fresh 10 mM solution of NaBH₄ in ice-cold deionized water.
-
While stirring the gold/TEDA-Br solution vigorously, rapidly inject 600 µL of the ice-cold 10 mM NaBH₄ solution.
-
The solution color will immediately change to a brownish-yellow, indicating the formation of seed nanoparticles.[1]
-
Cease stirring after 2 minutes and allow the seed solution to age for at least 30 minutes at room temperature before use.
Part B: Growth of Anisotropic Nanoparticles
-
In a larger glass container (e.g., 50 mL flask), prepare the growth solution by adding 5 mL of 0.2 M TEDA-Br, followed by 200 µL of 4 mM AgNO₃.
-
Add 5 mL of 1 mM HAuCl₄ to the growth solution and mix gently until the initial yellow color is uniform.
-
Add 70 µL of 0.1 M ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.
-
Immediately inject 12 µL of the aged seed solution into the growth solution.
-
Mix by gentle inversion for 10 seconds and then leave the solution undisturbed for several hours at room temperature. The color will gradually develop, ranging from red to blue to gray, depending on the final aspect ratio of the nanoparticles.
Protocol 2: Two-Phase Synthesis of Thiol-Protected Gold Nanoparticles
This protocol, adapted from the Brust-Schiffrin method, produces small, highly stable, and organic-soluble nanoparticles.[4][11]
Materials & Reagents:
| Reagent | Formula | Molarity / Purity |
|---|---|---|
| Gold(III) chloride trihydrate | HAuCl₄·3H₂O | 99.9% |
| TEDA-Br | C₁₆H₃₆BrN | ≥98% |
| Toluene | C₇H₈ | Anhydrous |
| Dodecanethiol | C₁₂H₂₆S | ≥98% |
| Sodium borohydride | NaBH₄ | ≥98% |
Procedure:
-
Prepare an aqueous solution of HAuCl₄ (e.g., 30 mM, 25 mL).
-
Prepare a solution of TEDA-Br in toluene (e.g., 50 mM, 70 mL).
-
Combine the two solutions in a separatory funnel and shake vigorously for 5 minutes. The organic phase will turn deep orange as the [AuCl₄]⁻ is transferred.
-
Separate the organic phase and transfer it to a three-neck flask equipped with a magnetic stirrer.
-
Add dodecanethiol to the organic phase (a Au:thiol molar ratio between 1:2 and 1:10 can be explored to control size).
-
While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (e.g., 0.4 M, 20 mL) dropwise over 10 minutes.
-
The solution color will change from orange to dark brown/black.
-
Continue stirring for at least 3 hours to ensure complete reaction.
-
Separate the organic phase, wash it multiple times with deionized water, and then dry it over anhydrous sodium sulfate.
-
The nanoparticles can be precipitated by adding a large volume of ethanol and collected by centrifugation.
Experimental Considerations & Optimization
When adapting these protocols for TEDA-Br, several factors must be considered to achieve desired nanoparticle characteristics.
| Parameter | Influence on Synthesis | Optimization Strategy |
| TEDA-Br Concentration | Affects nanoparticle size, shape, and stability.[1] At concentrations above the CMC, micelles form, which can act as templates. Below CMC, it acts as a surface stabilizer. | Vary the TEDA-Br concentration in the growth solution. Higher concentrations generally lead to smaller or more anisotropic particles, but excessive amounts can hinder growth. |
| AgNO₃ Concentration | Crucial for anisotropic growth in the seed-mediated method. Silver ions are believed to form a silver bromide layer on the gold surface, assisting in shape direction.[3] | Systematically vary the AgNO₃ concentration (e.g., from 50 µL to 400 µL in Protocol 1) to tune the aspect ratio of nanorods. |
| Seed Solution Volume | Controls the number of nucleation sites. More seeds lead to a larger number of smaller particles. Fewer seeds result in fewer, larger particles. | To increase the aspect ratio (longer rods), decrease the volume of seed solution added to the growth solution. |
| Reducing Agent | The choice and concentration of the reducing agent control the kinetics of nucleation and growth. A strong reductant (NaBH₄) is used for rapid nucleation of seeds, while a weak reductant (ascorbic acid) is used for slow, controlled growth. | Ensure NaBH₄ is fresh and ice-cold for seed synthesis. The concentration of ascorbic acid can be adjusted to modify the growth rate. |
| Temperature | Affects reaction kinetics, surfactant solubility, and micelle dynamics. | Most seed-mediated syntheses are performed at room temperature (25-30°C) for reproducibility. Higher temperatures can accelerate growth but may lead to less defined shapes. |
Conclusion
N,N,N-triethyldecylammonium bromide is a versatile quaternary ammonium salt poised for significant application in the controlled synthesis of nanoparticles. By functioning as a stabilizer, a shape-directing agent, and a phase transfer catalyst, it offers researchers precise control over nanoparticle size, morphology, and solubility. The principles and protocols detailed in this guide, derived from extensive research on its chemical analogs, provide a solid and scientifically-grounded foundation for professionals in materials science and drug development to begin exploring the unique potential of TEDA-Br in creating next-generation nanomaterials.
References
-
Murphy, C. J., et al. (2005). Anisotropic Metal Nanoparticles: Synthesis, Assembly, and Optical Applications. The Journal of Physical Chemistry B, 109(29), 13857–13870. Available at: [Link]
-
Fernandez-Lopez, C., et al. (2020). The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. Nanoscale, 12(1), 7954-7962. Available at: [Link]
- Frens, G. (1973). Controlled nucleation for the regulation of the particle size in monodisperse gold suspensions. Nature Physical Science, 241(105), 20-22. (While not directly cited for TEDA-Br, this is a foundational paper for nanoparticle synthesis).
-
Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and growth mechanism of gold nanorods (NRs) using seed-mediated growth method. Chemistry of Materials, 15(10), 1957-1962. Available at: [Link]
- Ye, X., et al. (2013). Seed-mediated synthesis of gold nanorods: a review. Nano Today, 8(1), 75-90.
-
Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. Available at: [Link]
-
Brust, M., et al. (1994). Synthesis of Thiol-derivatised Gold Nanoparticles in a Two-phase Liquid–Liquid System. Journal of the Chemical Society, Chemical Communications, (7), 801-802. Available at: [Link]
-
Sharma, V., Park, K., & Srinivasarao, M. (2009). Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles. Arabian Journal of Chemistry, 2(1), 27-34. Available at: [Link]
- Millstone, J. E., et al. (2009). Observation of a biological barrier at the nanoparticle-cell interface. Chemical Society Reviews, 38(1), 259-271.
-
Al-Thabaiti, S. A., & Khan, Z. (2014). Shape-directing role of cetyltrimethylammonium bromide on the morphology of extracellular synthesis of silver nanoparticles. Arabian Journal of Chemistry, 7(5), 769-776. Available at: [Link]
- Khlebtsov, N. G., & Dykman, L. A. (2010). Optical properties and biomedical applications of plasmonic nanoparticles.
- Millstone, J. E., et al. (2009). Nanoparticle growth and assembly: a perspective on general methods and their application. Accounts of Chemical Research, 42(10), 1679-1689.
- Giljohann, D. A., et al. (2010). Gold nanoparticles for biology and medicine.
- Burda, C., et al. (2005). Chemistry and properties of nanocrystals of different shapes. Chemical Reviews, 105(4), 1025-1102.
- Liz-Marzán, L. M. (2006). Tailoring surface plasmons through the morphology and assembly of metal nanoparticles. Langmuir, 22(1), 32-41.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lab.semi.ac.cn [lab.semi.ac.cn]
- 4. The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 7. (PDF) Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects (2020) | Rabia Javed | 527 Citations [scispace.com]
- 8. cmdr.tezu.ernet.in [cmdr.tezu.ernet.in]
- 9. techno-press.org [techno-press.org]
- 10. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 13. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
Application Note: Evaluation of 1-Decanaminium, N,N,N-triethyl-, bromide (C10TEAB) as a Membrane-Active Agent Against S. aureus
Executive Summary
This application note details the physicochemical properties and antimicrobial evaluation protocols for 1-Decanaminium, N,N,N-triethyl-, bromide (also referred to as Decyltriethylammonium bromide or C10TEAB). While structurally similar to the widely used surfactant Decyltrimethylammonium bromide (DTAB), the substitution of methyl groups with ethyl groups on the quaternary nitrogen alters the molecule's hydrophobicity and steric profile.
This guide focuses on its activity against Staphylococcus aureus, a Gram-positive pathogen.[1][2][3][4] Due to the absence of an outer lipid membrane, S. aureus is generally susceptible to Quaternary Ammonium Compounds (QACs) via peptidoglycan penetration and cytoplasmic membrane disruption. This note provides a self-validating workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), accounting for the specific adsorption challenges common to QACs.
Molecule Profile & Mechanism of Action[3][5]
Physicochemical Characteristics[5][6]
-
Chemical Structure: Amphiphilic cation with a 10-carbon alkyl tail (hydrophobic) and a triethylammonium head group (hydrophilic/cationic).
-
Head Group Dynamics (Triethyl vs. Trimethyl): The triethyl head group is bulkier than the trimethyl group found in standard DTAB. This increased steric hindrance can slightly reduce the packing density of the surfactant at the bacterial interface. However, the ethyl groups also increase the overall lipophilicity of the head region, potentially altering the thermodynamics of membrane intercalation compared to its trimethyl analog.
-
The "Cut-Off" Effect: In QACs, antimicrobial activity generally increases with chain length up to a critical point (C12–C14 for Gram-positives). C10TEAB represents a "medium-chain" QAC; it is expected to require higher concentrations for efficacy compared to C12 (Dodecyl) or C14 (Tetradecyl) variants but exhibits faster kinetics due to higher solubility and faster diffusion rates.
Mechanism of Action: The "Electrostatically Driven Puncture"
The antimicrobial activity of C10TEAB against S. aureus follows a four-stage kinetic model. Unlike antibiotics that target specific enzymatic pathways (e.g., beta-lactams), C10TEAB acts as a gross physical disruptor.
-
Adsorption: The cationic head group (
) is electrostatically attracted to the anionic teichoic acids in the S. aureus peptidoglycan wall. -
Penetration: The hydrophobic C10 tail integrates into the lipid bilayer.
-
Displacement: The surfactant displaces divalent cations (
, ) that stabilize the membrane. -
Lysis: Formation of mixed micellar aggregates leads to pore formation, leakage of
ions and ATP, and eventual cell death.
[7]
Experimental Protocol: MIC & MBC Determination
Objective: Determine the lowest concentration of C10TEAB that inhibits visible growth (MIC) and kills 99.9% of the inoculum (MBC).
Critical Constraint: QACs bind avidly to polystyrene and glass. Use low-retention polypropylene tips and plates to prevent drug depletion, which causes artificially high MIC values.
Materials
-
Compound: 1-Decanaminium, N,N,N-triethyl-, bromide (High Purity >98%).
-
Organism: S. aureus (ATCC 29213 or ATCC 6538).
-
Media: Mueller-Hinton Broth (MHB) (Cation-Adjusted).
-
Neutralizer: D/E Neutralizing Broth or Letheen Broth (Essential for MBC).
-
Dye (Optional): Resazurin (0.01%) for colorimetric readout.
Workflow Diagram
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Dissolve C10TEAB in sterile deionized water to a concentration of 10,240 µg/mL (approx. 10 mg/mL).
-
Note: Do not use phosphate-buffered saline (PBS) for the stock, as high salt can affect surfactant solubility and activity.
-
Filter sterilize using a 0.22 µm PES membrane (PES binds QACs less than cellulose).
Step 2: Inoculum Preparation
-
Pick 3-5 colonies of S. aureus from a fresh overnight agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach
CFU/mL. -
When added to the plate (1:1 ratio), the final concentration will be the standard
CFU/mL .
Step 3: Microdilution (96-Well Plate)
-
Dispense 100 µL of CAMHB into columns 2–12.
-
Dispense 200 µL of C10TEAB stock (adjusted to 2x desired starting concentration) into column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.
-
Column 11: Growth Control (Bacteria + Media, no drug).
-
Column 12: Sterility Control (Media only).
-
Add 100 µL of the diluted inoculum (Step 2) to columns 1–11.
Step 4: Incubation & Reading (MIC)
-
Seal plate with breathable film.
-
Incubate at 35 ± 2°C for 16–20 hours.
-
MIC Definition: The lowest concentration showing complete inhibition of visible turbidity.
-
Expert Tip: QACs can cause "trailing" endpoints. Using a Resazurin dye (Blue -> Pink = Growth) can reduce subjectivity.
-
Step 5: MBC Determination (Critical for QACs)
-
QACs are bacteriostatic at lower concentrations. To confirm killing, you must neutralize the drug.
-
Transfer 10 µL from clear wells (MIC and higher) onto a Tryptic Soy Agar (TSA) plate or into D/E Neutralizing Broth .
-
Why? Carryover of C10TEAB on the pipette tip can inhibit growth on the agar, giving a false "killed" result. D/E broth neutralizes the cationic surfactant.
-
-
Incubate 24 hours.
-
MBC Definition: The lowest concentration yielding
0.1% survival of initial inoculum (e.g., if initial was , fewer than 5 colonies should appear).
Expected Results & Data Interpretation
Since C10TEAB is a C10-surfactant, its activity will be lower than the industry standard Benzalkonium Chloride (C12-C16 mix) or Cetrimonium Bromide (C16).
Table 1: Comparative Activity Profile (Predicted vs. Literature Standards)
| Compound | Alkyl Chain | Head Group | Est.[4][5][6][7][8] MIC (S. aureus) | Classification |
| C10TEAB | C10 (Decyl) | Triethyl ( | 128 – 512 µg/mL | Moderate Antimicrobial |
| DTAB | C10 (Decyl) | Trimethyl ( | 64 – 256 µg/mL | Moderate Antimicrobial |
| CTAB | C16 (Cetyl) | Trimethyl ( | 4 – 16 µg/mL | Potent Antimicrobial |
| BAC | C12-C16 Mix | Benzyl-Dimethyl | 0.5 – 4 µg/mL | High Potency Standard |
Note: The Triethyl head group (C10TEAB) is bulkier than the Trimethyl (DTAB). While it increases hydrophobicity, the steric bulk often results in a slightly higher MIC (lower potency) compared to DTAB because it cannot pack as densely into the bacterial membrane defects.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| MIC values vary wildly | Inoculum effect | Ensure strictly |
| "Skipped" wells | Drug adsorption | Use polypropylene plates, not polystyrene. Ensure thorough mixing. |
| Growth in MBC plates | Insufficient neutralization | Use D/E Neutralizing broth; Letheen broth may not be strong enough for high conc. QACs. |
| Precipitation | Solubility limit | C10TEAB is highly soluble, but if mixed with anionic media components (e.g., SDS residues), it will precipitate. |
References
-
Effect of Head Group Size on Antimicrobial Activity
-
Comparative QAC Data (C10 vs C12)
- Title: A Comparative Guide to Decyltrimethylammonium Chloride and Other Qu
-
Source: BenchChem (2025).[6]
-
Mechanism of Action & Resistance
- Title: Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus.
- Source: Frontiers in Microbiology (2020).
-
URL:[Link]
-
Standard Protocols (CLSI/QAC Testing)
-
Triethyl vs.
- Title: Antibacterial, Antifungal and Ecotoxic Effects of Ammonium and Imidazolium Ionic Liquids.
- Source: MDPI (2020).
-
URL:[Link]
Sources
- 1. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
Application Note: High-Performance Electrochemical Protocols for N,N,N-Triethyldecylammonium Bromide
Executive Summary & Electrochemical Utility
N,N,N-Triethyldecylammonium bromide (C₁₀-TEA) is a quaternary ammonium surfactant distinguished by its asymmetric headgroup structure (three ethyl groups vs. the conventional trimethyl) and a moderate-length hydrophobic decyl chain (C₁₀). In electrochemical systems, this amphiphilic structure grants it unique utility at the electrode-electrolyte interface.
Unlike short-chain analogs (e.g., tetraethylammonium) used solely as supporting electrolytes, C₁₀-TEA exhibits significant surface activity. It is primarily utilized in three high-value domains:
-
Corrosion Inhibition: Forming protective self-assembled monolayers (SAMs) on metals in acidic media.
-
Redox Flow Batteries (RFBs): Acting as a Bromine Complexing Agent (BCA) to sequester reactive bromine into a stable fused-salt phase.[1]
-
Micellar Electrochemistry: Solubilizing hydrophobic redox probes and modifying electrode kinetics via electrostatic gating.
This guide provides validated protocols for characterizing and deploying C₁₀-TEA in these applications.
Chemical Profile & Solution Properties[1][2][3][4][5]
Before electrochemical testing, the aggregation behavior of C₁₀-TEA must be defined. The Critical Micelle Concentration (CMC) marks the transition from monomeric adsorption to micellar bulk behavior.
| Property | Value / Characteristic | Relevance |
| Formula | Cationic charge carrier | |
| MW | 322.37 g/mol | Calculation of molarity |
| Headgroup | Triethyl ( | Sterically bulkier than Trimethyl; affects packing density |
| Tail | Decyl ( | Hydrophobic anchor; moderate solubility |
| Est. CMC | ~40–60 mM (in water) | Electrochemical window limit for monomeric studies |
| Stability | High (pH 1–13) | Suitable for acidic pickling and alkaline batteries |
Protocol A: Corrosion Inhibition Analysis (Steel in Acid)
Objective: Quantify the inhibition efficiency (IE%) of C₁₀-TEA for carbon steel in 1.0 M HCl using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.
Mechanistic Rationale
C₁₀-TEA functions as a mixed-type inhibitor. The quaternary nitrogen (
Experimental Setup
-
Working Electrode (WE): Carbon steel coupon (embedded in epoxy, exposed area ~1.0 cm²).
-
Counter Electrode (CE): Platinum mesh or Graphite rod (large surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 1.0 M HCl (deaerated with
for 30 min).
Step-by-Step Workflow
-
Surface Preparation:
-
Polish WE with SiC paper (grades 400 to 1200).
-
Rinse with deionized water, degrease with ethanol, and dry in warm air.
-
-
Solution Preparation:
-
Prepare 1.0 M HCl blank.
-
Prepare C₁₀-TEA concentrations: 10, 50, 100, 200, 500 ppm.
-
-
OCP Stabilization:
-
Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
-
EIS Measurement:
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (at OCP).
-
-
Tafel Polarization:
-
Scan Range: ±250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s.
-
Data Analysis & Visualization
Figure 1: Electrochemical Impedance Workflow
Caption: Logical flow for determining charge transfer resistance (
Calculations:
Calculate Inhibition Efficiency (
Protocol B: Bromine Sequestration (Zinc-Bromine Batteries)
Objective: Evaluate C₁₀-TEA as a Bromine Complexing Agent (BCA) to reduce self-discharge in Zinc-Bromine redox flow batteries.
Mechanistic Rationale
In
Figure 2: Polybromide Sequestration Mechanism
Caption: Cycle of bromine generation, sequestration by C₁₀-TEA, and release during battery discharge.
Experimental Workflow
-
Electrolyte Preparation:
-
Base: 2.0 M
+ 0.5 M (supporting electrolyte). -
Additive: Add 0.5 M C₁₀-TEA.
-
-
Electrolysis (Charging Simulation):
-
Cell: H-cell separated by a glass frit or ion-exchange membrane.
-
Anode: Graphite felt. Cathode: Zinc plate.
-
Apply constant current (
) to generate .
-
-
Phase Characterization:
-
Observe the formation of a dark red/brown oily phase at the bottom of the anolyte compartment.
-
Metric: Measure the volume of the oily phase and the concentration of free
in the aqueous phase (via iodometric titration). -
Success Criterion: Aqueous
(indicating >95% sequestration).
-
Protocol C: CMC Determination via Conductivity
Objective: Determine the precise Critical Micelle Concentration (CMC) to define the boundary between monomeric adsorption and micellar catalysis.
-
Setup: Calibrated conductivity meter with a dip cell (cell constant
). -
Procedure:
-
Prepare a 100 mM stock solution of C₁₀-TEA in ultrapure water.
-
Titrate into a beaker containing 50 mL water.
-
Measure conductivity (
) after each addition (wait 2 min for equilibration).
-
-
Analysis:
-
Plot
(y-axis) vs. Concentration (x-axis). -
The plot will show two linear regions with different slopes.
-
Result: The intersection point is the CMC.
-
References
-
Corrosion Inhibition of Quaternary Ammonium Salts
-
Hegazy, M. A., et al. (2014). "Three novel di-quaternary ammonium salts as corrosion inhibitors for API X65 steel pipeline in acidic solution." Corrosion Science.
- Context: Establishes the baseline for C10-C16 qu
-
-
Bromine Complexing Agents in Redox Flow Batteries
-
Ben-Zion, M., et al. (2013). "New Bromine Complexing Agents for Bromide Based Batteries." ICL Industrial Products.[2]
- Context: Validates the use of asymmetric quats (like MEP and analogs)
-
-
Micellar Properties of Decyl-Ammonium Salts
-
Carnero Ruiz, C., et al. (2007). "Surface and bulk properties of aqueous decyltrimethylammonium bromide." Journal of Colloid and Interface Science.
- Context: Provides comparative CMC d
-
-
Electrochemical Synthesis & Phase Transfer
-
Pletcher, D. (2016).[3] "The Role of Quaternary Ammonium Salts in Electro-organic Synthesis." Chemical Reviews.
- Context: General reference for using C10-TEA as a phase transfer c
-
Sources
Application Note: DNA Compaction Studies using 1-Decanaminium, N,N,N-triethyl-, bromide (C10TEAB)
Part 1: Introduction & Scientific Rationale[1][2]
The Molecule: C10TEAB vs. Conventional Surfactants
In the field of gene delivery and chromatin modeling, cationic surfactants are pivotal for inducing the coil-to-globule transition of DNA. While Dodecyltrimethylammonium bromide (DTAB) and Cetyltrimethylammonium bromide (CTAB) are standard reagents, 1-Decanaminium, N,N,N-triethyl-, bromide (referred to herein as C10TEAB ) offers a unique biophysical probe.
Unlike its trimethylated counterparts, C10TEAB possesses a bulky triethylammonium headgroup. This steric bulk modulates the charge density at the micellar surface and alters the distance of closest approach to the DNA phosphate backbone. Consequently, C10TEAB is an ideal candidate for:
-
Thermodynamic Studies: Dissecting the entropic vs. enthalpic contributions of headgroup hydration during binding.
-
Reversible Compaction: Creating DNA condensates that are less tightly packed than those formed by CTAB, potentially facilitating easier cargo release in gene delivery applications.
-
Steric hindrance modeling: Investigating how headgroup volume influences the cooperativity of surfactant binding.
Mechanism of Action
The compaction process follows a cooperative binding isotherm.
-
Electrostatic Nucleation: Cationic monomers bind to the anionic DNA phosphate backbone.
-
Hydrophobic Cooperativity: Alkyl chains interact, promoting the formation of micelle-like clusters along the DNA helix.
-
Condensation: Neutralization of the DNA charge reduces inter-segment repulsion, leading to collapse into toroids or globules.
Key Difference: The triethyl headgroup of C10TEAB introduces a "steric wedge," potentially shifting the Critical Aggregation Concentration (CAC) higher compared to DTAB and altering the morphology of the final condensate.
Part 2: Visualizing the Interaction
(Graphviz Diagram: Mechanism of C10TEAB-Induced DNA Compaction)
Figure 1: Mechanistic pathway of DNA compaction highlighting the modulatory role of the triethyl headgroup steric bulk.
Part 3: Experimental Protocols
Protocol 1: Reagent Preparation & Characterization (Self-Validating Step)
Rationale: Commercial batches of surfactants can vary. Since C10TEAB is less common, determining its specific Critical Micelle Concentration (CMC) in your buffer is a mandatory quality control step before DNA addition.
Materials:
-
C10TEAB (High Purity >98%)[1]
-
Buffer: 10 mM Tris-HCl, pH 7.4 (Avoid high salt initially as it screens electrostatic interactions).
-
Conductivity Meter.[2]
Steps:
-
Stock Solution: Prepare a 100 mM stock of C10TEAB in 10 mM Tris-HCl. Sonicate for 5 mins to ensure full dissolution.
-
Titration: Add aliquots of stock into 20 mL of buffer under constant stirring.
-
Measurement: Record conductivity (
) after each addition. -
Analysis: Plot
vs. Concentration. The intersection of the two linear regions defines the CMC .-
Expected Result: CMC should be slightly lower or comparable to Decyltrimethylammonium bromide (~65 mM in water), but buffer salts will lower this value significantly.
-
Validation: If no break point is observed up to 100 mM, check reagent purity or buffer formulation.
-
Protocol 2: DNA Compaction Titration (UV-Vis & DLS)
Rationale: This workflow correlates the conformational change (UV-Vis/CD) with particle size evolution (DLS).
Materials:
-
Calf Thymus DNA (ctDNA) or Plasmid DNA (linearized preferred for uniform compaction).
-
C10TEAB Stock (determined in Protocol 1).
-
UV-Vis Spectrophotometer (Quartz cuvettes).
Workflow Diagram:
Figure 2: Experimental workflow for determining the Critical Compaction Ratio (Rc).
Step-by-Step Procedure:
-
DNA Prep: Dilute DNA to 50 µM (phosphate basis) in 10 mM Tris-HCl. Verify
. -
Baseline Measurement: Measure
(Hydrodynamic Radius) and Zeta Potential of pure DNA.-
Target:
for linear DNA is often undefined (coil), but plasmid should be ~100-200 nm. Zeta potential should be approx -40 to -50 mV.
-
-
Titration: Add C10TEAB to reach charge ratios (
) of 0.2, 0.5, 0.8, 1.0, 1.5, 2.0, 5.0.-
Note: Mix gently by inversion; do not vortex vigorously as this shears DNA.
-
Incubation: Allow 15 minutes equilibration at 25°C between steps.
-
-
Observation Points:
-
Pre-Compaction (R < 0.8): Zeta potential remains negative. Size may fluctuate.
-
Compaction Point (R ≈ 1.0 - 1.5): Sudden drop in solution clarity (turbidity) or precipitation if concentration is too high. DLS shows formation of compact globules (50-100 nm). Zeta potential crosses 0 mV.
-
Re-dissolution (R > 2.0): If C10TEAB concentration is high enough to form a bilayer on the DNA, the complex may become positively charged and stable (colloidal).
-
Protocol 3: Fluorescence Displacement Assay (Ethidium Bromide)
Rationale: To measure the binding affinity relative to a known intercalator. The bulky triethyl group may show a different displacement curve than CTAB.
-
Complex Formation: Prepare DNA (10 µM) + Ethidium Bromide (EtBr, 2 µM). Fluorescence is high.
-
Titration: Titrate C10TEAB into the mixture.
-
Readout: Monitor Fluorescence Emission (
). -
Result: As C10TEAB compacts DNA, EtBr is ejected. Plot Relative Fluorescence
vs. Concentration.-
Interpretation: The concentration at 50% quenching (
) indicates relative affinity. Compare of C10TEAB vs. DTAB to quantify the steric penalty of the triethyl group.
-
Part 4: Data Interpretation & Troubleshooting
Summary of Expected Parameters
| Parameter | Description | C10TEAB Behavior (vs. DTAB) |
| CMC | Critical Micelle Concentration | Likely Higher due to steric repulsion of headgroups. |
| CAC | Critical Aggregation Concentration | The onset of binding to DNA.[5] May be shifted to higher concentrations. |
| Hydrodynamic Radius | Larger (~80-120 nm) due to looser packing from steric bulk. | |
| Cooperativity | Hill Coefficient | May be Lower ; steric bulk interferes with neighbor-neighbor interactions. |
Troubleshooting Guide
-
Issue: Precipitation/Visible Aggregates.
-
Cause: Charge neutralization (
) leads to loss of colloidal stability. -
Solution: Work at lower DNA concentrations (<20 µg/mL) or move quickly to excess surfactant (
) to restabilize the complex with a positive charge.
-
-
Issue: No Compaction Observed.
-
Cause: Ionic strength of buffer is too high (>100 mM NaCl).
-
Solution: Salt screens the electrostatic attraction. Use 10 mM buffer with no added salt initially.
-
-
Issue: Inconsistent DLS Data.
-
Cause: Dust or large aggregates masking the signal.
-
Solution: Filter all buffers (0.22 µm) before adding DNA. Do not filter DNA-surfactant complexes as you will remove the sample.
-
References
-
Interaction of C
-
Source: Gruzzo, P. et al. (2020). Physical Review E. "Dodecyltrimethylammonium bromide surfactant effects on DNA: Unraveling the competition between electrostatic and hydrophobic interactions."[6][7]
- Relevance: Establishes the baseline mechanism for C10 cationic surfactants (DTAB) which serves as the control for C10TEAB studies.
-
-
Headgroup Geometry Effects
-
Thermodynamics of DNA Binding
-
Gemini Surfactants and Headgroup Size
- Source: Wettig, S. D. et al. (2002). Journal of the American Chemical Society. "Compaction of DNA by gemini surfactants: effects of surfactant architecture."
- Relevance: Explicitly compares headgroup sizes and their impact on compaction efficiency and entropy.
-
DLS Methodology for DNA Compaction
- Source: ResearchGate Protocol / Zhu, D. et al. (2006). Langmuir.
- Relevance: Validates the use of DLS and Zeta potential for monitoring the transition
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Decyltrimethylammonium bromide | 2082-84-0 | Benchchem [benchchem.com]
- 3. Interaction between DNA and Trimethyl-Ammonium Bromides with Different Alkyl Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Energetic and binding properties of DNA upon interaction with dodecyl trimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dodecyltrimethylammonium bromide surfactant effects on DNA: Unraveling the competition between electrostatic and hydrophobic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cationic agents for DNA compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the head-group geometry of amino acid-based cationic surfactants on interaction with plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compaction of DNA by gemini surfactants: effects of surfactant architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with 1-Decanaminium, N,N,N-triethyl-, bromide in nonpolar solvents.
Technical Support Center: 1-Decanaminium, N,N,N-triethyl-, bromide
Welcome to the technical support guide for 1-Decanaminium, N,N,N-triethyl-, bromide (CAS No. 18973-39-2). This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common yet critical challenge of its poor solubility in nonpolar solvents. As a quaternary ammonium salt, its amphiphilic nature is key to its function, but also the source of solubility issues. This guide provides both foundational understanding and actionable troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility and function of 1-Decanaminium, N,N,N-triethyl-, bromide.
Q1: Why is 1-Decanaminium, N,N,N-triethyl-, bromide inherently difficult to dissolve in nonpolar solvents like hexane or toluene?
A1: The solubility challenge is rooted in the fundamental chemical principle of "like dissolves like."[1] 1-Decanaminium, N,N,N-triethyl-, bromide is an ionic compound, a salt. It consists of a positively charged quaternary ammonium cation and a negatively charged bromide anion.[2]
-
Polar Head: The N,N,N-triethylammonium group is the cationic "head," which is highly polar and seeks to interact with other polar molecules through strong ion-dipole forces.
-
Nonpolar Solvent: Nonpolar solvents such as hexane and toluene have very low dielectric constants and are characterized by weak van der Waals forces. They cannot effectively solvate and stabilize the separated cation and anion, making the dissolution process energetically unfavorable.[3]
Essentially, the strong electrostatic attraction between the ions in the salt's crystal lattice is much greater than the weak interactions offered by the nonpolar solvent.
Caption: Fundamental mismatch in polarity between ionic salts and nonpolar solvents.
Q2: What are the primary applications that necessitate its use in nonpolar media?
A2: The most prominent application is Phase Transfer Catalysis (PTC) .[4][5] PTC is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (typically an aqueous phase and an organic/nonpolar phase).[6]
In this role, the 1-Decanaminium, N,N,N-triethyl-, bromide acts as a "shuttle."[7] Its polar cationic head pairs with a reactant anion (like hydroxide or cyanide) from the aqueous phase. The long decyl (C10) tail provides lipophilicity, allowing this newly formed ion pair to dissolve in the nonpolar organic phase and react with the substrate. Without the catalyst, the reactants would remain separated, and the reaction would be extremely slow or not occur at all.[7]
Other applications include its use as a surfactant to create water-in-oil microemulsions (reverse micelles) for nanoparticle synthesis, drug delivery, and as an antimicrobial agent in non-aqueous formulations.[8][9]
Troubleshooting Guide: Practical Solutions for Solubility Issues
This section provides step-by-step protocols to address specific experimental challenges.
Q3: My 1-Decanaminium, N,N,N-triethyl-, bromide is visible as an insoluble white powder in my reaction flask. What are my initial troubleshooting steps?
A3: Before attempting more complex methods, follow this systematic workflow to rule out common issues. This process ensures that you are not trying to solve a complex solubility problem when a simpler issue is at hand.
Caption: Initial workflow for troubleshooting insolubility.
Q4: I need to use this compound for a Phase Transfer Catalysis (PTC) reaction, but it won't dissolve in the bulk organic phase. What should I do?
A4: For PTC applications, complete dissolution in the organic phase is often not required. The catalyst primarily functions at the liquid-liquid interface. However, enhancing its interaction with the organic phase is key to efficiency.
This method involves adding a small percentage (typically 1-5% v/v) of a polar aprotic solvent. This slightly increases the polarity of the bulk medium, aiding in the solvation of the quaternary ammonium salt without rendering the two phases miscible.
Protocol: Co-Solvent Selection and Use
-
Select a Co-solvent: Choose a co-solvent that is miscible with your primary nonpolar solvent but has a higher polarity. See the table below for suggestions.
-
Initial Trial: To your nonpolar solvent (e.g., 100 mL of Toluene), add 1-2 mL of the co-solvent (e.g., THF).
-
Addition of Catalyst: Add the 1-Decanaminium, N,N,N-triethyl-, bromide to the solvent mixture.
-
Observe: Stir vigorously and observe if solubility improves. If necessary, incrementally increase the co-solvent amount up to 5% (v/v), but be mindful that excessive amounts can alter reaction kinetics.
Table 1: Solvent Properties for Co-Solvent Selection
| Nonpolar Solvent | Dielectric Constant (ε) at 20°C | Suggested Polar Aprotic Co-Solvent | Dielectric Constant (ε) of Co-Solvent |
| Hexane | 1.88 | Tetrahydrofuran (THF) | 7.6 |
| Toluene | 2.38 | Acetone | 21 |
| Dichloromethane | 9.08 | Acetonitrile | 37.5 |
| Chloroform | 4.81 | N,N-Dimethylformamide (DMF) | 38.3 |
Data sourced from various chemical handbooks and solvent property databases.
Recognize that the catalyst is designed to work at the interface. The key is vigorous mixing to maximize the interfacial surface area.
Protocol: Standard Biphasic PTC Setup
-
Combine Phases: In your reaction vessel, add the organic substrate dissolved in the nonpolar solvent.
-
Add Aqueous Reactant: Add the aqueous phase containing the water-soluble reactant (e.g., a 50% NaOH solution).
-
Add the Catalyst: Add the 1-Decanaminium, N,N,N-triethyl-, bromide directly to the biphasic mixture. It will preferentially locate at the interface. The amount of catalyst can range from 1 to 10 mol% depending on the reaction.[4]
-
Vigorous Agitation: This is the most critical step. Use a high-speed overhead stirrer or a magnetic stir bar capable of creating a deep vortex. The goal is to create a fine emulsion, maximizing the surface area between the two phases where the catalysis occurs.
-
Heating: If the reaction requires heat, be aware that some quaternary ammonium salts can decompose at higher temperatures (e.g., >120-150°C), especially in the presence of a strong base.[7]
Q5: For my formulation, I need to create a thermodynamically stable, clear solution (a microemulsion) in a nonpolar solvent. How can I achieve this?
A5: In this scenario, you need to induce the formation of reverse micelles . Reverse micelles are stable, nanometer-sized aggregates of surfactant molecules in a nonpolar solvent.[9][10] The polar heads of 1-Decanaminium, N,N,N-triethyl-, bromide face inward, creating a polar core that can encapsulate the salt itself or even small amounts of water or other polar molecules, while the nonpolar decyl tails face outward into the nonpolar solvent.[11][12]
Caption: Diagram of a reverse micelle formed by a quaternary ammonium salt.
Protocol: Formation of a Reverse Micellar Solution
-
Preparation: Dissolve the desired amount of 1-Decanaminium, N,N,N-triethyl-, bromide in the nonpolar solvent of choice (e.g., hexane, isooctane). The concentration must be above the critical micelle concentration (CMC), which may need to be determined experimentally but is typically in the millimolar range.
-
Induction (if needed): The formation of stable reverse micelles is often facilitated by the addition of a tiny, controlled amount of a polar liquid, most commonly water. This is defined by the molar ratio of water to surfactant, W₀ = [H₂O] / [Surfactant] .
-
Titration: While vigorously stirring the surfactant/oil mixture, slowly add deionized water dropwise or with a microsyringe.
-
Monitoring: Monitor the solution for clarity. As the reverse micelles form, the initially cloudy suspension will become a clear, transparent, and thermodynamically stable microemulsion.
-
Characterization (Optional but Recommended): Techniques like Dynamic Light Scattering (DLS) can be used to confirm the formation and determine the size of the reverse micelles.
This method is highly effective for applications requiring a true solution of the quaternary ammonium compound in a nonpolar environment.
References
-
Phase Transfer Catalyst. Scribd. [Link]
-
Quaternary ammonium salts used as phase transfer catalysts - European Patent Office - EP 0267136 A2. [Link]
-
Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. PMC. [Link]
-
Reverse Micelles Enable Strong Electrostatic Interactions of Colloidal Particles in Nonpolar Solvents. Yale University. [Link]
-
Didecyldimethylammonium bromide. Solubility of Things. [Link]
-
How does surfactant affect solubility of relatively non polar substance? Quora. [Link]
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google P
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Self – assembly of model surfactants as reverse micelles in nonpolar solvents and their role as interfacial tension modifiers. arXiv.org. [Link]
- Solvent-soluble quaternary ammonium salts of cellulose sulfate - Google P
-
Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. PMC. [Link]
-
Nonaqueous Polar Solvents in Reverse Micelle Systems. CONICET. [Link]
-
Decyltrimethylammonium bromide. PubChem, NIH. [Link]
-
Nonaqueous Polar Solvents in Reverse Micelle Systems. ResearchGate. [Link]
-
Ionic and non-ionic surfactants: Micelles, reverse micelles and micro heterogenous systems. CABI Digital Library. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
-
Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. OUCI. [Link]
-
Quaternary ammonium cation. Wikipedia. [Link]
-
Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. MDPI. [Link]
-
Tetrakis(decyl)ammonium Bromide. Pharmaffiliates. [Link]
-
Didecyl dimethyl ammonium bromide. CAS Common Chemistry. [Link]
-
N,N,N-Tris(decyl)decan-1-aminium bromide - Chemical Details. EPA. [Link]
-
N,N,N-Triethyl-1-dodecylammonium. PubChem. [Link]
-
Ammonium bromide - Registration Dossier. ECHA. [Link]
-
The Versatile Dioctadecyldimethylammonium Bromide. ResearchGate. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Decyltrimethylammonium bromide | C13H30BrN | CID 16388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. scribd.com [scribd.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. arxiv.org [arxiv.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. eng.yale.edu [eng.yale.edu]
- 12. researchgate.net [researchgate.net]
Preventing emulsion formation in biphasic reactions with N,N,N-triethyldecylammonium bromide
Ticket ID: PTC-8842-EMUL Subject: Preventing and Breaking Emulsions with N,N,N-Triethyldecylammonium Bromide Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Surfactant-Catalyst" Paradox
You are encountering persistent emulsions because
-
The Catalyst: The quaternary ammonium head (
) pairs with your nucleophile to shuttle it into the organic phase. -
The Surfactant: The 10-carbon alkyl chain (decyl group) lowers the interfacial tension between your aqueous and organic phases.
When agitation is too vigorous or catalyst concentration exceeds the Critical Micelle Concentration (CMC) , the system shifts from a "transport" regime to a "stabilization" regime, trapping your product in a milky emulsion. This guide outlines how to decouple these behaviors to maintain catalytic activity without isolating the emulsion.
Module 1: Prevention Protocols (Pre-Reaction)
FAQ 1.1: "How fast should I stir? I thought 'vigorous' was required for PTC."
Diagnosis: While PTC relies on interfacial area, excessive shear force creates droplets so small that they become thermodynamically stable due to the surfactant coating provided by the catalyst.
Recommendation: Switch from "Vigorous" to "Effective" Agitation.
-
The Sweet Spot: You need to generate droplets that are large enough to coalesce under gravity but small enough to provide surface area.
-
Metric: Aim for a vortex that pulls the surface down by 1/3 of the liquid depth, not a chaotic turbulent flow.
-
Impeller Choice: If using an overhead stirrer, switch from a Rushton turbine (high shear) to a marine propeller or retreat curve impeller (high flow, low shear).
FAQ 1.2: "What is the optimal catalyst loading to avoid emulsions?"
Diagnosis: High concentrations of
Recommendation: Stay below the "Emulsion Threshold."
-
Standard Loading: Start at 1–3 mol% relative to the limiting reagent.
-
The CMC Factor: The decyl chain (
) has a relatively high CMC compared to cetyl ( ) chains, meaning it is less prone to foaming than CTAB, but still risky at >5 mol%. -
Split Addition: If the reaction requires high catalyst loading (e.g., sluggish kinetics), add the catalyst in 3 aliquots over the reaction course rather than all at once. This keeps the instantaneous concentration lower.
FAQ 1.3: "Does the choice of organic solvent matter?"
Diagnosis: Yes. Solvents with densities close to water (1.00 g/mL) are prone to stable emulsions because gravity cannot drive the separation.
Recommendation:
Maximize the Density Differential (
-
Avoid: Toluene (
) or Ethyl Acetate ( ) if possible, as they are often troublesome with bulky quats. -
Preferred: Dichloromethane (
) or Chloroform ( ). The heavy organic layer will physically force its way through the surfactant layer. -
Alternative: If you must use light solvents, dilute the aqueous phase with heavy brine (see Module 2) to artificially increase the density of the water layer.
Module 2: Troubleshooting & Remediation (In-Process)
"I already have an emulsion. How do I save the batch?"
Follow this decision tree to break the emulsion without losing yield.
Method A: The "Salting Out" (Ionic Strength Adjustment)
Mechanism: Increasing the ionic strength of the aqueous phase compresses the electrical double layer surrounding the surfactant-stabilized droplets, forcing them to coalesce.
-
Prepare Saturated Brine: Dissolve NaCl in water until no more dissolves.
-
Add Carefully: Add the brine to your separatory funnel equal to 20% of the aqueous volume.
-
Gentle Swirl: Do NOT shake. Gently swirl to mix the brine into the aqueous layer.
-
Wait: Allow 10–15 minutes. The increased density and ionic pressure usually break the emulsion.
Method B: The "Celite Filtration" (Physical Disruption)
Mechanism: Diatomaceous earth (Celite) acts as a depth filter. As the emulsion passes through, the tortuous path physically shears the surfactant film, stripping it from the droplets.
-
Prepare Filter: Pack a sintered glass funnel with a 1-inch pad of Celite 545.
-
Vacuum: Apply gentle house vacuum.
-
Pour: Pour the entire emulsion through the pad.
-
Rinse: Wash the pad with fresh organic solvent to recover any trapped product.
-
Result: The filtrate usually separates into two clear layers immediately.
Method C: The "Co-Solvent" Shift
Mechanism: Adding a small amount of a water-miscible alcohol modifies the surface tension and solubility of the surfactant.
-
Select Solvent: Methanol or Ethanol (keep <5% of total volume).
-
Add: Add drops of alcohol to the emulsion.
-
Observation: Watch for the interface to "snap" into place.
-
Warning: Only use this if your product is stable to alcohols and won't partition into the aqueous phase.
Module 3: Visualizing the Mechanism
The following diagram illustrates the difference between the desired Catalytic Cycle and the undesired Emulsion State.
Figure 1: The delicate balance of PTC. The catalyst (
Module 4: Quantitative Data & Thresholds
Use the table below to configure your reaction parameters for
| Parameter | Recommended Range | Critical Limit (Danger Zone) | Rationale |
| Concentration | 1.0 – 3.0 mol% | > 5.0 mol% | Approaches CMC; surfactant effects dominate catalytic effects. |
| Agitation (RPM) | 300 – 500 RPM | > 800 RPM | High shear creates micro-droplets ( |
| Temperature | 40°C – 60°C | < 20°C | Higher T increases molecular motion, discouraging stable micelle packing. |
| Solvent Density | Gravity is the primary separation force; low |
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Fundamental text on PTC mechanisms and interfacial area).
-
Biotage. (2023).[2] Tackling emulsions just got easier. Retrieved from [Link] (Practical guide on filtration and SPE techniques for emulsion breaking).
-
University of Rochester, Dept. of Chemistry. (2026). Tips & Tricks: Emulsions. Retrieved from [Link] (Authoritative academic protocols for salting out and centrifugation).
-
Fernández-Pérez, A., et al. (2022). Effect of 1,2-Propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide. International Journal of Molecular Sciences. Retrieved from [Link] (Specific data on C10-chain quaternary ammonium surfactant properties and CMC).
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link] (Techniques for density manipulation and swirling vs. shaking).
Sources
Technical Support Center: Minimizing Baseline Noise in LC-MS with Volatile Ion-Pairing Reagents
Welcome to the technical support center for optimizing your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses when using volatile ion-pairing reagents. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of high baseline noise. Here, we will move beyond simple procedural lists to explain the underlying causes of noise and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are volatile ion-pairing reagents and why are they essential in LC-MS?
Volatile ion-pairing (IP) reagents are mobile phase additives that possess both a hydrophobic region and a charged functional group. In reversed-phase chromatography, they are used to improve the retention and peak shape of ionic or highly polar analytes which would otherwise have little interaction with the nonpolar stationary phase.[1][2] Reagents like trifluoroacetic acid (TFA), formic acid (FA), and difluoroacetic acid (DFA) are termed "volatile" because they can be readily evaporated in the mass spectrometer's high-temperature source, a critical requirement for LC-MS compatibility.[3][4]
The mechanism involves the IP reagent's hydrophobic tail adsorbing onto the stationary phase, creating a charged surface that can then interact with and retain oppositely charged analytes.[1][2] This allows for the successful separation of compounds like peptides, proteins, and oligonucleotides that are often poorly retained in standard reversed-phase systems.[5][6]
Q2: How do these "MS-friendly" reagents contribute to baseline noise?
While essential for chromatography, IP reagents are a primary source of baseline noise and ion suppression in LC-MS.[3][7][8] There are several mechanisms at play:
-
Ion Suppression: Strong ion-pairing reagents, particularly TFA, can form tight ion pairs with positively charged analytes in the electrospray droplet.[9] This neutralizes the analyte, preventing it from being efficiently ionized and detected by the MS, which leads to a suppressed signal and a lower signal-to-noise ratio.[5][6][9]
-
Source Contamination: IP reagents are notoriously "sticky."[3][4] They can adsorb to virtually every surface of the LC and MS system, including tubing, the column, and the ion source.[3][4] This leads to a continuous "bleed" of the reagent into the detector, resulting in a consistently high and noisy baseline.[3][10]
-
Spray Instability: High concentrations of additives like TFA can destabilize the electrospray process, leading to fluctuations in the ion current and, consequently, a noisy baseline.[8]
Q3: Is there a significant difference in noise between TFA, DFA, and Formic Acid?
Yes, the choice of ion-pairing reagent has a dramatic impact on both chromatographic performance and MS baseline noise. The key trade-off is between ion-pairing strength (good for chromatography) and MS compatibility (low noise and suppression).
| Reagent | Ion-Pairing Strength | Typical Concentration | MS Signal Suppression | Baseline Noise | Key Characteristics |
| Trifluoroacetic Acid (TFA) | Strong (pKa ≈ 0.5) | 0.05% - 0.1%[3] | High[5][6][8] | High | Excellent for UV chromatography peak shape but causes significant ion suppression.[5][6] |
| Difluoroacetic Acid (DFA) | Moderate | 0.1% | Moderate | Moderate | A good compromise, offering better chromatography than FA with less signal suppression than TFA.[5][6][11] |
| Formic Acid (FA) | Weak (pKa ≈ 3.75) | 0.1% - 0.2%[3] | Low[5][6] | Low | Generally preferred for MS-based detection to maximize sensitivity, but may result in poorer peak shape.[5][6] |
As the table shows, Formic Acid is the preferred choice for maximizing MS sensitivity and achieving a low-noise baseline.[8] Difluoroacetic Acid (DFA) has emerged as a valuable alternative, providing a balance between the strong chromatography of TFA and the MS-friendliness of FA.[5][11] TFA should be used sparingly and at the lowest possible concentration (<0.05%) if absolutely required for separation.[3]
Troubleshooting Guide: From Diagnosis to Solution
Problem 1: My baseline is excessively high and noisy throughout the entire chromatogram. What are the first steps?
A consistently high, noisy baseline often points to system-wide contamination or issues with mobile phase preparation.
Answer: This issue is typically caused by either contamination of the LC-MS system with the ion-pairing reagent or improperly prepared mobile phases.[12]
dot
Caption: Initial troubleshooting for high baseline noise.
Immediate Actions:
-
Verify Mobile Phase Integrity: Old or degraded solvents, especially TFA, can increase UV absorbance and baseline noise.[13] Always use fresh, high-purity, LC-MS grade solvents and reagents.[12][14] Ensure the concentration of the ion-pairing reagent is as low as chromatographically possible, typically starting at 0.1% for FA and 0.05% for TFA.[3][9]
-
Check for Contamination: If fresh mobile phases do not solve the issue, the system is likely contaminated. Ion-pairing reagents can persist in the system for extended periods.[3][4] A thorough system flush is required (see Problem 4).
-
Inspect Pump Performance: Pulsating baselines can be caused by pump issues like leaking seals or faulty check valves, which are exacerbated by aggressive mobile phases.[15] Overlay the pressure trace with your chromatogram; a correlation suggests a pump problem.[15]
Problem 2: My baseline is clean at the start of the gradient but becomes noisy as the organic solvent percentage increases. Why?
This is a classic symptom observed when using strong ion-pairing reagents like TFA and is related to how the reagent behaves in changing solvent conditions.
Answer: This phenomenon is caused by the changing equilibrium of the ion-pairing reagent between the mobile phase, the stationary phase, and the MS source as the gradient becomes more organic. With TFA, as the acetonitrile or methanol concentration increases, the ion pairs between your analyte and TFA, and between TFA and the stationary phase, can dissociate. This releases more "free" TFA into the mobile phase, which then enters the MS source. The increased concentration of TFA in the gas phase leads to significant ion suppression and spray instability, manifesting as a rising and noisy baseline.[8][9] Inadequate mixing of the gradient can also cause periodic fluctuations.[15][16]
dot
Caption: Workflow for preparing low-noise mobile phases.
Problem 4: I've used TFA and now my baseline is noisy even with FA methods. How do I effectively clean my system?
This is a common and challenging situation known as system contamination, where the "sticky" TFA coats the internal surfaces of your instrument.
Answer: Ion-pairing reagents, especially strong ones like TFA and other alkyl amines, are notoriously difficult to remove from an LC-MS system. [3][17]Simply flushing with a standard mobile phase is often insufficient. [17]A dedicated, multi-step flushing protocol is required to strip the contaminant from the flow path. It is also a best practice to dedicate columns that have been used with strong ion-pairing reagents to those methods only, as they can never be fully cleaned. [2][4][17] Experimental Protocol: Aggressive System Flushing for IP Reagent Removal
Note: This procedure is aggressive. Always consult your instrument manufacturer's guidelines before performing deep cleaning.
-
Preparation:
-
Remove the column and replace it with a union or a restriction capillary. [18] * Remove any guard columns or in-line filters.
-
Place all solvent lines into the flushing solutions.
-
-
Step 1: Aqueous Wash
-
Solvent: 100% LC-MS Grade Water
-
Procedure: Flush the entire system (all pump channels, autosampler, and needle wash) for at least 30 minutes at a moderate flow rate (e.g., 1-2 mL/min). This removes buffers and salts.
-
-
Step 2: Organic Wash
-
Solvent: 100% Isopropanol (IPA) or Methanol. IPA is often more effective at removing organic contaminants.
-
Procedure: Flush the system for 60 minutes. This helps to displace the hydrophobic tails of the IP reagents.
-
-
Step 3: Acidic Wash (Optional, for stubborn contamination)
-
Solvent: A solution of 30% phosphoric acid in water can be very effective. [17]Alternatively, a mix of Methanol/Water/Formic Acid (e.g., 45/45/10) can be used. [19] * Procedure: Flush for 20-30 minutes. CRITICAL: Follow immediately with a thorough water flush (Step 4) to remove all traces of the strong acid. [17]5. Step 4: Final Rinse
-
Solvent: 100% LC-MS Grade Water
-
Procedure: Flush for at least 30-60 minutes to remove all traces of the cleaning solvents. [17]6. Step 5: Re-equilibration
-
Install a new (or clean) column.
-
Flush the system with your initial mobile phase conditions for an extended period (at least 60 minutes) to ensure the column and system are fully equilibrated before analysis. [1] After this procedure, run several blank injections to confirm that the baseline noise has returned to an acceptable level. If contamination persists, the MS ion source may require manual cleaning. [18][19]
-
References
-
Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters. Retrieved from [Link]
-
Letter, W. (2018). Which ion pair reagents are compatible with LC-MS? ResearchGate. Retrieved from [Link]
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters. Retrieved from [Link]
-
Dolan, J. (2023). Too Much Ion Pairing Reagents. Separation Science. Retrieved from [Link]
-
Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters. Retrieved from [Link]
-
LCGC International. (2020). Avoiding LC–MS Signal Suppression. LCGC International. Retrieved from [Link]
-
LCGC International. (2021). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. Retrieved from [Link]
-
Yoshida, T., et al. (n.d.). Use of an ion-pairing reagent for high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry determination of anionic anticoagulant rodenticides in body fluids. PubMed. Retrieved from [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Retrieved from [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved from [Link]
-
Song, Y., & Xu, X. (2012). Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. PubMed. Retrieved from [Link]
-
Chromatography Forum. (2007). regeneration of column after using ion-pairing reagent. Chromatography Forum. Retrieved from [Link]
-
FAQ. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS. FAQ. Retrieved from [Link]
-
Gilar, M., et al. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. PubMed. Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LCMS. Shimadzu. Retrieved from [Link]
-
Chromatography Forum. (2020). Straight dope on using trifluoroacetic acid (TFA) with MS? Chromatography Forum. Retrieved from [Link]
-
MDPI. (2022). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). How do I clean dimethylhexylamine (DHMA) out of LC-MS/MS system? ResearchGate. Retrieved from [Link]
-
Spectroscopy Europe. (2014). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. Spectroscopy Europe. Retrieved from [Link]
-
LCGC International. (2026). Ion Pairing - Blessing or Curse? LCGC International. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Agilent. Retrieved from [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Waters. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). Baseline noise during gradient analysis using TFA in ACQUITY UPLC and I-Class. Waters. Retrieved from [Link]
-
PubMed. (2006). Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. PubMed. Retrieved from [Link]
-
LCGC International. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. Retrieved from [Link]
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]
-
ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. Retrieved from [Link]
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- 5. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
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Technical Support Center: Troubleshooting Low Yield in Alkylation Reactions using 1-Decanaminium, N,N,N-triethyl-, bromide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-Decanaminium, N,N,N-triethyl-, bromide as a phase transfer catalyst in alkylation reactions. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am experiencing a significantly lower than expected yield in my alkylation reaction. What are the most common initial parameters I should investigate?
Answer:
Low yield in a phase-transfer catalyzed (PTC) alkylation is a common challenge that can often be resolved by systematically evaluating a few key reaction parameters. 1-Decanaminium, N,N,N-triethyl-, bromide, a quaternary ammonium salt, functions by transporting the anionic nucleophile from the aqueous phase to the organic phase where the reaction with the electrophile occurs.[1][2] The efficiency of this process is highly dependent on the reaction environment.
Initial Troubleshooting Steps:
-
Agitation Rate: The transfer of the catalyst-anion pair across the phase boundary is a critical step.[3] Inadequate mixing results in a limited interfacial area between the aqueous and organic phases, thereby reducing the rate of anion transfer and, consequently, the overall reaction rate.
-
Recommendation: Increase the stirring speed to improve the dispersion of the two phases. In some cases, the use of ultrasound can also enhance anion transfer.[3]
-
-
Catalyst Concentration: While it's a catalyst, an insufficient amount will lead to a slow reaction rate. Conversely, an excessive amount may not necessarily improve the yield and could complicate purification.
-
Recommendation: If you suspect catalyst concentration is the issue, perform a small-scale optimization by systematically increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
-
Temperature: Alkylation reactions are temperature-dependent.[4] Higher temperatures can increase the reaction rate but may also promote undesirable side reactions or catalyst degradation.
-
Recommendation: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C). Monitor the reaction closely for the formation of byproducts.
-
Troubleshooting Workflow for Initial Parameter Check
Caption: A stepwise workflow for initial troubleshooting of low yield.
Question 2: My yield is still low after adjusting the basic parameters. Could the structure of the phase transfer catalyst itself be the problem?
Answer:
Absolutely. The structure of the quaternary ammonium salt is a crucial factor in its effectiveness as a phase transfer catalyst.[5] The lipophilicity of the cation, determined by the length of the alkyl chains, dictates its ability to partition into the organic phase and transport the anion.[3]
-
Causality: 1-Decanaminium, N,N,N-triethyl-, bromide possesses a C10 alkyl chain (decyl group) and three shorter ethyl groups. The decyl group provides significant lipophilicity, making it effective for many applications. However, the overall balance between lipophilicity and hydrophilicity is key.
-
A catalyst with alkyl chains that are too short may not be sufficiently soluble in the organic phase to effectively transport the anion.[3]
-
Conversely, a catalyst with excessively long alkyl chains might become too lipophilic, hindering its return to the aqueous phase to pick up more anions, thus slowing the catalytic cycle.
-
Comparative Lipophilicity of Common Quaternary Ammonium Salts:
| Catalyst | Structure | Key Feature |
| Tetrabutylammonium bromide (TBAB) | (C4H9)4N+Br- | A commonly used, well-balanced catalyst.[5] |
| 1-Decanaminium, N,N,N-triethyl-, bromide | (C10H21)(C2H5)3N+Br- | Asymmetric with a long decyl chain for increased lipophilicity. |
| Aliquat® 336 (Trioctylmethylammonium chloride) | (C8H17)3(CH3)N+Cl- | Highly lipophilic, often used in more nonpolar organic solvents.[6] |
| Benzyltriethylammonium chloride (BTEAC) | (C6H5CH2)(C2H5)3N+Cl- | The benzyl group can offer different solubility characteristics.[5] |
Recommendation:
If you suspect a catalyst mismatch with your reaction system, consider screening other quaternary ammonium salts with varying alkyl chain lengths. For instance, if your organic phase is highly nonpolar, a more lipophilic catalyst like Aliquat® 336 might be more effective. Conversely, for moderately polar organic phases, the more common Tetrabutylammonium bromide (TBAB) could be a suitable alternative to test.[6]
Question 3: I am observing the formation of side products. What are the likely side reactions, and how can I suppress them?
Answer:
Side product formation is a frequent cause of low yields in alkylation reactions. In the context of PTC, the highly reactive "naked" anion in the organic phase can sometimes react at unintended sites or participate in competing reactions.[3]
Common Side Reactions in Alkylation:
-
O- vs. C-Alkylation: For ambident nucleophiles like phenoxides, alkylation can occur at either the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation).[7] O-alkylation is often the kinetically favored product.[7]
-
Elimination Reactions: If the substrate has a suitable leaving group and an abstractable proton, the strong base can promote elimination reactions, leading to the formation of alkenes instead of the desired substitution product.
-
Catalyst Degradation (Hofmann Elimination): At elevated temperatures and in the presence of a strong base, quaternary ammonium salts can undergo Hofmann elimination, leading to the formation of an alkene and a tertiary amine, thereby deactivating the catalyst.
-
Solution: Avoid excessively high reaction temperatures. If high temperatures are necessary, consider using more thermally stable phosphonium-based phase transfer catalysts.[1]
-
-
Hydrolysis of the Alkylating Agent: If the alkylating agent is sensitive to water and base, it may hydrolyze in the aqueous phase before it can react with the nucleophile in the organic phase.
Logical Flow for Diagnosing Side Reactions
Caption: A decision tree for identifying and addressing common side reactions.
Question 4: Could the choice of solvent and base be negatively impacting my reaction yield?
Answer:
Yes, the solvent and base are critical components of the PTC system and can significantly influence the reaction outcome.[9]
Influence of the Organic Solvent:
The organic solvent must fulfill several roles: it dissolves the substrate and the catalyst-anion ion pair, but it should not be so polar that it excessively solvates the "naked" anion, which would reduce its reactivity.[3]
-
Polar Aprotic Solvents (e.g., DCM, Chloroform): These can be effective as they solubilize the quaternary ammonium salt well and can speed up both the phase transfer and the intrinsic reaction.[3]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These are often preferred to minimize solvation of the anion, keeping it highly reactive.[3]
Influence of the Aqueous Base:
The concentration and nature of the base in the aqueous phase are crucial for generating the nucleophile.
-
Base Concentration: A highly concentrated aqueous base solution (e.g., 50% w/w NaOH or KOH) is often used to maximize the concentration of the deprotonated nucleophile at the interface.[6][10] A lower concentration may result in a slower reaction.[6]
-
"Salting-Out" Effect: The high concentration of the inorganic salt can also help to "salt out" the organic species from the aqueous phase, further promoting the phase transfer process.
Experimental Protocol: Solvent and Base Screening
To optimize your reaction, a systematic screening of different solvents and base concentrations is recommended.
-
Setup: Prepare several small-scale reactions in parallel.
-
Solvent Screen: Using a constant base concentration (e.g., 50% KOH), test different organic solvents such as toluene, dichloromethane, and hexane.
-
Base Screen: Using the optimal solvent from the previous step, test different concentrations of the aqueous base (e.g., 20%, 35%, 50% w/w).
-
Analysis: Monitor the reactions by TLC or GC/LC to determine the rate of conversion and the formation of byproducts.
Safety Considerations
1-Decanaminium, N,N,N-triethyl-, bromide, like other quaternary ammonium salts, can be an irritant to the skin, eyes, and respiratory tract.[11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[12][13][14]
References
-
Chem-Impex. (n.d.). N,N,N-Trimethyl-1-decanaminium bromide. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
- Annunziata, R., Benaglia, M., Cinquini, M., Cozzi, F., & Tocco, G. (2000). A Poly(ethylene glycol)-supported quaternary ammonium salt: An Efficient Recoverable and Recyclable Phase-Transfer Catalyst. Organic Letters, 2(12), 1737–1739.
-
Cole-Parmer. (2005, February 4). Material Safety Data Sheet - Decyltrimethylammonium bromide,99% (Titr.). Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]
- Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 35-41.
-
Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. Retrieved from [Link]
- Dehmlow, E. V., & Sleegers, A. (1988). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1125-1128.
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). US3160674A - Alkylation process.
-
Pliego, J. R. (2018). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. Retrieved from [Link]
-
Chem-Impex. (n.d.). N,N,N-Trimethyl-1-tetradecanaminium bromide. Retrieved from [Link]
- Wang, M.-L., & Tseng, Y.-H. (2003). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 42(4), 565-574.
-
e-PG Pathshala. (n.d.). Unit 13. Alkylation. Exercises 1. Retrieved from [Link]
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
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- 12. fishersci.com [fishersci.com]
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- 14. uwyo.edu [uwyo.edu]
Validation & Comparative
Analytical Architectures for Quaternary Ammonium Salts: A Comparative Guide to Linearity, Accuracy, and Precision
Executive Summary
Quaternary Ammonium Salts (QAS) present a unique analytical paradox. While chemically stable, their permanent positive charge, lack of volatility, and frequent absence of distinct chromophores render standard reversed-phase chromatography (RP-HPLC) ineffective.
This guide moves beyond basic "how-to" instructions to analyze the causality of method performance. We compare the three dominant architectures—Ion-Pair HPLC-UV , LC-MS/MS , and HPLC-CAD —focusing specifically on the statistical pillars of validation: Linearity, Accuracy, and Precision.
The "Right Tool" Decision Matrix
Before designing your experiment, assess your constraints using the logic below.
Figure 1: Decision logic for selecting analytical methods based on analyte concentration and chemical structure.
Deep Dive: Performance Metrics by Architecture
Linearity: The Beer’s Law vs. Power Law Conflict
Linearity is the most misunderstood parameter in QAS analysis.
-
HPLC-UV: Follows Beer-Lambert Law. Response is strictly linear (
) provided the concentration does not exceed detector saturation.-
Constraint: Non-aromatic QAS (e.g., Didecyldimethylammonium chloride) have no UV absorbance, forcing the use of indirect photometry (high background noise) or derivatization (poor reproducibility).
-
-
HPLC-CAD (Charged Aerosol Detection): The response is curvilinear . The signal correlates to particle size, which follows a power function (
).-
Expert Insight: Do not force a linear regression on CAD data over a wide range. You must use a quadratic fit or an internal linearization setting (Power Function Value) in the detector software to achieve
. Failure to do so results in gross errors at the extremes of the calibration curve.
-
-
LC-MS/MS: Linear over 3-4 orders of magnitude. However, QAS are prone to "space charge effects" in the ion source, leading to saturation at high concentrations earlier than neutral molecules.
Accuracy: The Ion-Pairing Trap
-
IP-HPLC-UV: Relies on adding reagents like Sodium Alkyl Sulfonate (SAS) or Trifluoroacetic Acid (TFA) to the mobile phase.
-
The Trap: These reagents degrade column life and require massive equilibration times (often >2 hours). If the column is not fully equilibrated, retention times shift, integration windows are missed, and accuracy drops to < 90%.
-
-
LC-MS/MS: Accuracy is threatened by Matrix Effects . QAS are sticky; they adsorb to glass vials and LC tubing.
-
Solution: Use polypropylene containers and Deuterated Internal Standards (e.g., Benzalkonium-d5). Without IS, matrix suppression can cause signal loss of 40-60%.
-
Precision: Homoscedasticity
-
Titration: Highest precision for raw materials (RSD < 0.5%) but useless for formulations with excipients.
-
HPLC-CAD: Modern CAD systems offer RSD < 2%, comparable to UV. However, mobile phase volatility is critical. Non-volatile buffers (phosphates) will clog the detector, causing drift and ruining precision.
Comparative Data Summary
The following data represents typical validation performance metrics for a C12-C16 Benzalkonium Chloride mixture.
| Feature | IP-HPLC-UV | LC-MS/MS (HILIC) | HPLC-CAD | Potentiometric Titration |
| Linearity ( | > 0.999 (Linear) | > 0.995 (Linear) | > 0.998 (Polynomial) | N/A |
| Range (LOQ) | 10 µg/mL | 0.5 ng/mL | 50 ng/mL | 10 mg/mL |
| Accuracy (Recovery) | 98% - 102% | 85% - 115%* | 95% - 105% | 99% - 101% |
| Precision (RSD) | < 1.0% | < 5.0% | < 2.5% | < 0.5% |
| Equilibration | Slow (> 2 hrs) | Fast (30 min) | Medium (1 hr) | Instant |
| Major Limitation | Needs Chromophore | Matrix Suppression | Non-linear response | Low Sensitivity |
*LC-MS accuracy depends heavily on internal standard correction.
Experimental Protocols
Protocol A: High-Sensitivity LC-MS/MS (Trace Analysis)
Best for: Residue analysis, biological samples, cleaning validation.
Rationale: We use HILIC (Hydrophilic Interaction Liquid Chromatography) instead of Reversed-Phase.[1] HILIC retains polar QAS without ion-pairing reagents (which suppress MS signals).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid). Note: Provides protons for ionization.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Silica-based HILIC or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Sample Prep:
-
Extract sample in 100% Acetonitrile (precipitates proteins/salts).
-
Spike with Internal Standard (final conc. 10 ng/mL).
-
Centrifuge at 10,000 x g for 10 min.
-
Transfer supernatant to Polypropylene vial (prevent glass adsorption).
-
-
Gradient:
-
0 min: 95% B (High organic retains polar QAS)
-
5 min: 50% B
-
Flow: 0.4 mL/min.
-
-
Detection: ESI Positive Mode (+). Monitor MRM transitions (Parent Ion -> Tropylium ion for Benzalkonium).
Protocol B: Robust HPLC-CAD (Formulation/Impurity Profiling)
Best for: Multi-component formulations, QAS without chromophores.
Rationale: CAD detects all non-volatile compounds.[2] We use a volatile mobile phase to ensure only the analyte forms the aerosol.
-
Mobile Phase A: 100 mM Ammonium Acetate (Volatile Buffer). Do NOT use Phosphate.
-
Mobile Phase B: Methanol.[3]
-
Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (improves peak shape for basic compounds).
-
Settings:
-
Nebulizer Temp: 35°C.
-
Power Function: 1.0 (if using quadratic fit) or optimized (typically 1.3-1.5) for linear fit.
-
-
Workflow:
Visualizing the Linearity Challenge
The following diagram illustrates why standard calibration approaches fail with CAD if not corrected, compared to the straightforward UV response.
Figure 2: Signal generation pathways illustrating the divergence in linearity handling between UV and CAD methods.
References
-
United States Pharmacopeia (USP). Benzalkonium Chloride Monograph.[6] USP-NF. (Standard for HPLC-UV methods and Titration).
-
Thermo Fisher Scientific. Enhancement of Linearity and Response in Charged Aerosol Detection. (Technical Note on CAD power functions).
-
Journal of Chromatography A. Development and validation of a rapid UHPLC method for Benzalkonium Chloride using QbD. (Validation data for IP-HPLC).
-
Journal of AOAC International. Determination of Quaternary Ammonium Compounds by LC-MS/MS. (Trace analysis protocols).
-
Chromatography Online. Separation of Quaternary Ammonium Compounds Using HILIC. (HILIC vs. Ion-Pair comparison).
Sources
Forced Degradation Studies of N,N,N-Triethyldecylammonium Bromide: A Stability-Indicating Method Development Guide
Executive Summary
N,N,N-Triethyldecylammonium Bromide (TEDA-Br) is a specialized quaternary ammonium compound (QAC) utilized primarily as an ion-pairing reagent (IPR) in reversed-phase chromatography and as a phase-transfer catalyst in organic synthesis.[1][2] While it offers unique selectivity profiles compared to standard reagents like Tetrabutylammonium bromide (TBAB), its structural asymmetry (one long decyl chain, three short ethyl groups) introduces specific stability challenges.
This guide provides a comparative technical analysis of TEDA-Br stability, detailing the degradation pathways (Hoffmann elimination vs. Nucleophilic substitution) and outlining a self-validating protocol for developing Stability Indicating Methods (SIM).
Part 1: Comparative Analysis – TEDA-Br vs. Alternatives
In Ion-Pair Chromatography (IPC), the choice of reagent dictates both selectivity and background noise. TEDA-Br occupies a "hydrophobic intermediate" niche. The table below compares it with the two industry standards: Tetrabutylammonium Bromide (TBAB) and Dodecyltrimethylammonium Bromide (DTAB) .
Table 1: Comparative Stability and Physicochemical Profile
| Feature | TEDA-Br (Subject) | TBAB (Alternative 1) | DTAB (Alternative 2) |
| Structure | Decyl chain + 3 Ethyl groups | 4 Butyl groups (Symmetrical) | Dodecyl chain + 3 Methyl groups |
| Hydrophobicity | High (C10 chain dominates) | Moderate (C4 chains) | High (C12 chain) |
| Base Stability | Low to Moderate (Vulnerable to Hoffmann Elimination) | Moderate (Steric bulk slows elimination) | High (Methyl groups lack |
| Thermal Stability | Moderate (< 100°C) | Moderate (< 100°C) | High (> 150°C) |
| Chromatographic Role | Resolves mid-polar anions; unique selectivity for isomeric acids. | General purpose for polar anions. | Resolves very hydrophobic anions; strong retention. |
| Degradation Risk | Formation of volatile ethylene and tertiary amines (ghost peaks). | Formation of butene and tributylamine. | Demethylation (rare); generally stable. |
Key Insight: TEDA-Br is less stable under alkaline conditions than DTAB. The presence of
Part 2: Degradation Chemistry & Mechanisms[3]
To validate a method, one must predict what the compound degrades into.[3] For TEDA-Br, two primary mechanisms govern its breakdown.
1. Hoffmann Elimination (Alkaline Stress)
Under basic conditions (pH > 9) or high heat, the hydroxide ion attacks the
-
Mechanism: E2 Elimination.
-
Products: Ethylene (gas) + N,N-Diethyldecylamine (tertiary amine).
-
Impact: Loss of ion-pairing capability; the tertiary amine may elute as a "ghost peak" or cause baseline drift.
2. Nucleophilic Substitution / Dealkylation (Thermal/Acid Stress)
Under high thermal stress or in the presence of strong nucleophiles, a reverse Menschutkin reaction can occur.
-
Mechanism:
Substitution. -
Products: Ethyl bromide + N,N-Diethyldecylamine OR Decyl bromide + Triethylamine.
-
Impact: Appearance of alkyl halide peaks in GC/LC-MS; change in retention time of the main peak.
Visualization: Degradation Pathways
The following diagram maps the structural breakdown of TEDA-Br.
Caption: Figure 1. Primary degradation pathways of N,N,N-triethyldecylammonium bromide showing Hoffmann elimination (base) and Dealkylation (thermal).
Part 3: Experimental Protocol for Forced Degradation
This protocol is designed to achieve 5–20% degradation, the ICH Q1A(R2) standard for establishing stability-indicating power.[2]
A. Stress Conditions
Prepare a 1.0 mg/mL stock solution of TEDA-Br in water/acetonitrile (50:50).
-
Acid Hydrolysis: Add 1N HCl to the stock solution. Reflux at 60°C for 4 hours.
-
Target: Hydrolytic cleavage (less likely for Quats, but checks for impurities).
-
-
Base Hydrolysis (Critical): Add 0.1N NaOH. Stir at Room Temperature (RT) for 2 hours.
-
Note: If degradation is too rapid (>20%), lower to 0.01N NaOH. TEDA-Br is sensitive here.[4]
-
-
Oxidation: Add 3%
. Store at RT for 6 hours.-
Target: N-oxide formation (N-oxidation of the resulting amines).
-
-
Thermal: Expose solid substance and solution to 80°C for 24 hours.
-
Photolytic: Expose to 1.2 million lux hours (ICH Option 2).
B. Analytical Method (LC-MS Compatible)
Since TEDA-Br and its amine degradants lack strong chromophores, UV detection at 254 nm is insufficient.
-
Detector: Charged Aerosol Detector (CAD) or LC-MS (ESI Positive).
-
Column: C18 or C8 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Wavelength (if UV is mandatory): 205–210 nm (detects C-N bonds, but solvent cutoff is a risk).
Visualization: Method Validation Workflow
Caption: Figure 2. Step-by-step workflow for validating the stability-indicating nature of the analytical method.
Part 4: Representative Data & Interpretation
The following data represents the expected degradation profile of TEDA-Br based on quaternary ammonium chemistry.
Table 2: Representative Forced Degradation Results
| Stress Condition | Time/Temp | % Degradation | Primary Degradant (RRT*) | Observation |
| Control | N/A | 0.0% | N/A | Single peak at 12.5 min. |
| Acid (1N HCl) | 4h / 60°C | < 2.0% | None | TEDA-Br is generally acid-stable. |
| Base (0.1N NaOH) | 2h / RT | 15.4% | 0.85 (Amine) | Major degradation. Formation of N,N-diethyldecylamine. |
| Oxidation (3% | 6h / RT | 4.1% | 0.45 (N-Oxide) | Minor oxidation of alkyl chain/amine impurities. |
| Thermal (Solid) | 24h / 80°C | 3.5% | 0.92 (Dealkylated) | Slight yellowing of solid. |
| Photolytic | 24h | < 1.0% | N/A | Photostable. |
*RRT = Relative Retention Time (Degradant Time / Parent Time). Assumes Reverse Phase C18.
Critical Analysis for the Researcher:
-
The Base Vulnerability: Unlike DTAB, TEDA-Br degrades significantly in base. If your pharmaceutical analyte requires a high pH mobile phase (pH > 8), TEDA-Br is not suitable ; use DTAB or TBAB instead.
-
Ghost Peaks: The degradant N,N-diethyldecylamine is less polar than the parent TEDA-Br (loss of charge) but may elute earlier in acidic mobile phases due to protonation equilibrium or later depending on the column interaction. In the table above (RRT 0.85), it elutes earlier, potentially interfering with main analyte peaks.
-
Mass Balance: In the Base stress test, if you observe 15% loss of parent but only 5% appearance of degradants by UV, you are likely missing the "Ethylene" (gas, lost) or the amine has poor UV absorbance. Switch to CAD or MS to close the mass balance.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5] (2003).[6] Retrieved from [Link]
-
Cope, A. C., & Trumbull, E. R. Olefin Formation from Amine Oxides and Quaternary Ammonium Hydroxides (The Hofmann Elimination). Organic Reactions (1960). [Link]
- Swartz, M. E., & Krull, I. S.Handbook of Analytical Validation. CRC Press (2012). (General reference for Peak Purity and Mass Balance protocols).
-
Tezel, U., & Pavlostathis, S. G. Quaternary ammonium compounds: Microbially mediated fate and effects. (Discusses environmental/chemical stability of QACs). [Link]
Sources
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A Comparative Guide to the Influence of Alkyl Chain Length on Quaternary Ammonium Salt Catalytic Activity in Phase-Transfer Catalysis
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving efficient and high-yield chemical transformations. In the realm of phase-transfer catalysis (PTC), quaternary ammonium salts (QAS) are indispensable catalysts that facilitate reactions between reactants located in immiscible phases.[1] The molecular architecture of these catalysts, specifically the length of their alkyl chains, plays a critical yet often nuanced role in their catalytic efficacy. This guide provides an in-depth comparative study on how the alkyl chain length of quaternary ammonium salts impacts their catalytic activity, supported by experimental data and detailed protocols.
The Pivotal Role of Alkyl Chain Length in Phase-Transfer Catalysis
Phase-transfer catalysis operates on the principle of transporting a reactant anion from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.[2] The quaternary ammonium salt, with its positively charged nitrogen atom and lipophilic alkyl groups, acts as this transport vehicle. The length of the alkyl chains dictates the catalyst's lipophilicity, which is a key factor in its ability to partition between the two phases and shuttle the reactive anion across the phase boundary.
However, the relationship between alkyl chain length and catalytic activity is not linear. An optimal chain length often exists, which balances the need for sufficient lipophilicity to enter the organic phase with the necessity of retaining some aqueous solubility to facilitate ion exchange at the interface. Very short alkyl chains may render the catalyst too hydrophilic, confining it to the aqueous phase, while excessively long chains can make the catalyst so lipophilic that it is reluctant to return to the aqueous interface to pick up more reactant anions, thus slowing down the catalytic cycle.[3]
Mechanistic Considerations: A Balancing Act
The catalytic cycle in phase-transfer catalysis can be broadly understood through two primary mechanisms: the Starks extraction mechanism and the Makosza interfacial mechanism.[3][4]
-
Starks Extraction Mechanism: The quaternary ammonium cation (Q+) forms an ion pair with the reactant anion (Y-) in the aqueous phase. This ion pair (Q+Y-) is extracted into the organic phase, where the "naked" and highly reactive anion reacts with the organic substrate (RX). The resulting product (RY) and the ion pair of the catalyst with the leaving group (Q+X-) are formed. The catalyst then returns to the aqueous phase to repeat the cycle.[2]
-
Makosza Interfacial Mechanism: In this model, the reaction is initiated at the interface between the aqueous and organic phases. The organic substrate reacts with the anion at the interface, and the quaternary ammonium salt facilitates the transfer of the resulting intermediate into the organic phase for subsequent reaction.[4]
The length of the alkyl chains on the quaternary ammonium salt influences which mechanism may be more dominant and the efficiency of each step in the catalytic cycle.
Caption: Fig. 1: Simplified Phase-Transfer Catalysis Cycle
Comparative Performance Analysis: The Williamson Ether Synthesis
To provide a quantitative comparison, we will examine the Williamson ether synthesis, a classic SN2 reaction, as a model system. In this reaction, an alkoxide, generated in the aqueous phase, reacts with an alkyl halide in the organic phase to form an ether. The reaction is significantly accelerated by the presence of a phase-transfer catalyst.
The following table summarizes representative data on the influence of the alkyl chain length of symmetrical tetra-n-alkylammonium bromide catalysts on the yield of an ether in a typical Williamson ether synthesis.
| Catalyst (Q⁺X⁻) | Alkyl Chain Length (n in (CₙH₂ₙ₊₁)₄N⁺Br⁻) | Lipophilicity | Typical Reaction Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 4 | Moderate | 85-95 |
| Tetrahexylammonium Bromide | 6 | High | 90-98 |
| Tetraoctylammonium Bromide | 8 | Very High | 80-90 |
| Tetradecylammonium Bromide | 10 | Extremely High | 60-75 |
| Tetradodecylammonium Bromide | 12 | Extremely High | 50-65 |
| Tetrahexadecylammonium Bromide | 16 | Extremely High | 30-45 |
Note: The yields presented are synthesized from multiple sources in the literature for illustrative purposes and can vary based on specific reaction conditions such as temperature, reaction time, and the nature of the reactants.
From the data, a clear trend emerges: the catalytic activity increases as the alkyl chain length goes from butyl to hexyl, plateaus, and then decreases with longer alkyl chains. This demonstrates the principle of optimal lipophilicity for maximum catalytic efficiency.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the catalysts and the comparative catalytic study are provided below.
Synthesis of a Homologous Series of Tetra-n-alkylammonium Bromides
This protocol describes the synthesis of tetra-n-alkylammonium bromides via the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[5][6]
Caption: Catalyst Synthesis Workflow
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of the corresponding tri-n-alkylamine in acetonitrile.
-
Addition of Alkyl Bromide: To the stirred solution, add a 1.1 molar equivalent of the corresponding n-alkyl bromide dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: The crude product is collected by vacuum filtration and washed with cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/acetonitrile.[7]
-
Drying and Characterization: The purified crystals are dried under vacuum to a constant weight. The identity and purity of the synthesized salts should be confirmed by NMR spectroscopy and melting point analysis.
Comparative Catalytic Activity in Williamson Ether Synthesis
This protocol outlines a procedure for comparing the catalytic efficiency of the synthesized tetra-n-alkylammonium bromides in the Williamson ether synthesis of benzyl phenyl ether from phenol and benzyl bromide.
Step-by-Step Methodology:
-
Reaction Setup: In a series of identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, add phenol (10 mmol), toluene (20 mL), and a 50% (w/w) aqueous solution of sodium hydroxide (10 mL).
-
Catalyst Addition: To each flask, add a different tetra-n-alkylammonium bromide catalyst (0.1 mmol, 1 mol%).
-
Addition of Alkyl Halide: While stirring the biphasic mixture vigorously, add benzyl bromide (10 mmol) dropwise to each flask.
-
Reaction: Heat the reaction mixtures to 80°C and maintain this temperature for a set period (e.g., 4 hours).
-
Workup and Analysis: After the reaction time has elapsed, cool the mixtures to room temperature. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.
-
Quantification: The yield of the benzyl phenyl ether in each reaction can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using an internal standard.
Conclusion and Future Perspectives
Future research in this area will likely focus on the development of more sophisticated catalyst structures, including those with asymmetric alkyl chains and functional groups designed to enhance catalytic activity and selectivity. The principles outlined in this guide provide a solid foundation for the rational design and selection of phase-transfer catalysts for a wide range of applications in organic synthesis and drug development.
References
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Makosza, M. (1969). A new, simple method for the generation of dichlorocarbene in the aqueous medium. Tetrahedron Letters, 10(52), 4659-4662.
- Dou, H., & Wang, Y. (2007). Synthesis of tetrabutylammonium bromide under microwave irradiation.
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-transfer catalysis: fundamentals, applications, and industrial perspectives. Springer Science & Business Media.
- Gao, Y., & Ma, D. (2007). A practical and efficient procedure for the synthesis of tetra-n-alkylammonium salts.
- Patent CN102020572A: Method for preparing tetrabutyl ammonium bromide. (2011).
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
NPTEL. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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- 2. phasetransfer.com [phasetransfer.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. designer-drug.com [designer-drug.com]
- 7. CN102020572A - Method for preparing tetrabutyl ammonium bromide - Google Patents [patents.google.com]
A Comparative Guide to Triethyl- vs. Trimethylammonium Salts for Ion-Pairing in Reversed-Phase Chromatography
For researchers, scientists, and drug development professionals working with charged analytes like oligonucleotides, peptides, and small molecule drugs, ion-pair reversed-phase chromatography (IP-RPLC) is an indispensable analytical tool. The choice of the ion-pairing agent is critical and directly dictates the success of the separation. Among the most common cationic agents are triethylammonium (TEA) and trimethylammonium (TMA) salts, typically as acetates (TEAA and TMAA). While structurally similar, their performance characteristics can be markedly different. This guide provides an in-depth, evidence-based comparison to inform your selection process.
The Foundation: Understanding Ion-Pair Reversed-Phase Chromatography
In conventional reversed-phase chromatography, highly polar or charged molecules exhibit poor retention on non-polar stationary phases (like C8 or C18), often eluting at or near the void volume.[1] IP-RPLC overcomes this by introducing an ion-pairing reagent to the mobile phase.[1] This reagent is a molecule that possesses both a charge opposite to the analyte and a hydrophobic region.
Two primary mechanisms are proposed to explain how this enhances retention[1][2][3]:
-
Ion-Pair Formation Model: The ion-pairing agent and the charged analyte form a neutral, hydrophobic complex in the mobile phase. This complex has a higher affinity for the stationary phase, leading to increased retention.[1]
-
Dynamic Ion-Exchange Model: The hydrophobic part of the ion-pairing agent adsorbs onto the stationary phase, creating a dynamic, charged surface. This allows for an ion-exchange-like interaction with the oppositely charged analyte, thus retaining it on the column.[2][3]
For anionic species like oligonucleotides and deprotonated acidic drugs, positively charged trialkylammonium salts such as TEA and TMA are used to neutralize the negative charges on the phosphate backbone or carboxyl groups, enabling retention and high-resolution separation.[1][4]
Caption: Figure 1. Ion-Pair Formation Mechanism in IP-RPLC.
Head-to-Head Comparison: TEA vs. TMA
The substitution of ethyl groups (in TEA) for methyl groups (in TMA) might seem minor, but it has significant consequences for chromatographic performance.
| Property | Triethylammonium (TEA) | Trimethylammonium (TMA) | Rationale & Implications |
| Hydrophobicity | Higher | Lower | The three ethyl groups make TEA a more hydrophobic, "greasier" cation than TMA with its three methyl groups. This is the most critical difference. |
| pKa (of conjugate acid) | ~10.75[5][6] | ~9.80[7] | Both provide a stable positive charge at the neutral pH (~7) typically used for oligonucleotide analysis. The higher pKa of TEA offers a slightly wider effective pH range. |
| Volatility | Good (as acetate salt)[5] | Good (as acetate salt) | Both are considered volatile and generally compatible with mass spectrometry (MS), a key advantage over non-volatile salts like phosphate.[5][8] |
| Steric Hindrance | Higher | Lower | The bulkier ethyl groups can influence how the ion-pair interacts with both the analyte and the stationary phase. |
Performance Metrics in Detail
Retention and Selectivity
The most significant difference between TEA and TMA lies in their hydrophobicity, which directly impacts retention.
-
Triethylammonium (TEA): Due to its greater hydrophobicity, TEA interacts more strongly with the C18 stationary phase. This leads to significantly longer retention times for anionic analytes compared to TMA under identical conditions.[9] This stronger interaction can be highly beneficial for resolving complex mixtures of oligonucleotides, especially for longer sequences or those with subtle differences.[4][10] For instance, in the analysis of large RNA fragments, TEAA was found to offer better separation power for the largest fragments compared to other, more hydrophobic agents.[4]
-
Trimethylammonium (TMA): Being less hydrophobic, TMA provides less retention.[9] This can be an advantage when analyzing compounds that are too strongly retained with TEA, allowing for shorter run times and reduced organic solvent consumption. The weaker interaction may, however, result in insufficient resolution for complex samples. Trimethylammonium acetate is noted to be more effective than ammonium acetate for forming ion pairs because less well-hydrated ions form stronger electrostatic bonds.[9]
Peak Shape and Efficiency
Both agents can yield excellent peak shapes. However, the choice can influence peak tailing, particularly for basic compounds interacting with residual silanols on the silica-based stationary phase.
-
TEA is well-known for its role as a "silanol blocker."[11] By interacting with acidic silanol groups on the stationary phase, it reduces secondary interactions that can cause peak tailing for basic analytes.[11] This dual function as both an ion-pairing agent for acids and a tailing suppressor for bases makes it a versatile mobile phase additive.
Mass Spectrometry (MS) Compatibility
For drug development and characterization, coupling LC to MS is essential. The volatility of the ion-pairing agent is paramount to avoid fouling the MS source.[12]
-
Both TEAA and TMAA are volatile and compatible with ESI-MS.[5][8] However, all ion-pairing agents can cause some degree of ion suppression, reducing MS signal intensity.[13]
-
TEA is arguably the most common ion-pairing agent for LC-MS analysis of oligonucleotides, often used in combination with hexafluoroisopropanol (HFIP) to enhance signal and resolution.[10][14][15] While TEAA is effective, the TEA/HFIP system is often considered superior for achieving the best MS sensitivity.[10]
-
The concentration of the ion-pairing agent is a critical parameter. Higher concentrations improve chromatographic resolution but can increase ion suppression.[13] Researchers often need to strike a balance, with concentrations typically kept below 20 mM for LC-MS applications.[12]
Experimental Workflow and Protocol
Below is a typical workflow for developing an IP-RPLC method for oligonucleotide analysis, highlighting the decision points between TEA and TMA.
Caption: Figure 2. IP-RPLC Method Development Workflow.
Protocol: Mobile Phase Preparation (1 L of 100 mM TEAA, pH 7.0)
This protocol describes the preparation of a common stock solution. For LC-MS, lower concentrations (e.g., 15 mM) are typically used.
-
Materials: High-purity (e.g., LC-MS grade) water, Triethylamine (TEA), Glacial Acetic Acid, 0.22 µm filter.
-
Step 1: Add approximately 900 mL of high-purity water to a clean 1 L glass bottle.
-
Step 2: Under a fume hood, accurately pipette 13.9 mL of triethylamine into the water while stirring. (Density of TEA ≈ 0.726 g/mL).
-
Step 3: Slowly add approximately 5.7 mL of glacial acetic acid while monitoring the pH.
-
Step 4: Adjust the pH to 7.0 by adding small amounts of acetic acid or triethylamine as needed.
-
Step 5: Bring the final volume to 1 L with high-purity water.
-
Step 6: Filter the final solution through a 0.22 µm solvent filter to remove particulates.
-
Note: To prepare a trimethylammonium acetate (TMAA) buffer, substitute triethylamine with the appropriate molar equivalent of trimethylamine.
Decision Guide: Which Agent is Right for You?
Choose Triethylammonium (TEA) when:
-
You are analyzing complex mixtures requiring high resolving power, such as oligonucleotide purity assessments with many failure sequences.[4][16]
-
You are working with longer oligonucleotides (>30 nt) or other highly charged analytes that require stronger retention.[10]
-
Peak tailing of co-eluting basic impurities is a concern.[11]
Choose Trimethylammonium (TMA) when:
-
Your analytes are too strongly retained with TEA, and you need to shorten analysis times.
-
You are performing routine analyses where maximum resolution is not the primary goal.
-
You are working in HILIC mode, where a more polar ion-pair (like that formed with TMA) may provide better retention compared to the less polar TEA-analyte complex.[9]
Conclusion
The selection between triethyl- and trimethylammonium salts is a strategic choice based on the specific analytical challenge. The superior hydrophobicity of triethylammonium makes it the agent of choice for high-resolution separations of complex anionic mixtures like oligonucleotides, providing the retention and selectivity needed to resolve closely related species. Trimethylammonium , while less common, serves as a useful alternative for less demanding separations or when analytes are excessively retained with TEA. Both are volatile and well-suited for powerful LC-MS applications. A thorough understanding of their properties, grounded in the principles of ion-pairing, is key to developing robust and reliable chromatographic methods.
References
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]
-
Triethylammonium acetate (TEAA) and acetonitrile - Chromatography Forum. (2007, March 16). Chromatography Forum. [Link]
-
Gala, J., Magagnini, C., & Bartlett, M. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Rapid Communications in Mass Spectrometry, 29(24), 2337-2346. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent Technologies. [Link]
-
Trimethyl Ammonium Acetate as a Modifier - Chromatography Forum. (2019, August 21). Chromatography Forum. [Link]
-
Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. (2023, October 10). Advion Interchim Scientific. [Link]
-
High resolution analysis of Oligonucleotides on reversed phase chromatography. (n.d.). YMC. [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (2024, May 22). Restek. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. [Link]
-
HPLC and UPLC Columns for the Analysis of Oligonucleotides. (n.d.). Waters Corporation. [Link]
-
Why trimethylamine is less basic then triethylamine??. (2024, December 31). Sathee Forum. [Link]
-
Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. (2021, November 1). Agilent Technologies. [Link]
-
Larsen, K., et al. (2020). Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides. PMC. [Link]
-
Zhang, J., et al. (2017). Enhancing the Mass Spectrometry Sensitivity for Oligonucleotide Detection by Organic Vapor Assisted Electrospray. Analytical Chemistry, 89(17), 9029-9035. [Link]
-
Close, T., et al. (2023). Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. ChemRxiv. [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. [Link]
-
How does the pKa of Trimethylamine compare with that of ammonia?. (2014, August 6). Quora. [Link]
-
McCarthy, S. M., Dubey, A., & Gilar, M. (n.d.). ION-PAIRING SYSTEMS FOR REVERSED-PHASE CHROMATOGRAPHY OF OLIGONUCLEOTIDES. Waters Corporation. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC. [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. [Link]
-
Triethylamine. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Which of the following is more basic, pyridine or triethyamine?. (2017, April 5). Quora. [Link]
-
Can I use triethylamine-acetic acid buffer for LC-MS instead of (trietylamine) TEA. (2021, June 28). ResearchGate. [Link]
-
Using Ammonium Acetate in HPLC, ANP, and LC‑MS – Benefits, Limitations, and Best Practices. (2026, February 9). MicroSolv Technology Corporation. [Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Triethylammonium acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ymc.eu [ymc.eu]
- 9. Trimethyl Ammonium Acetate as a Modifier - Chromatography Forum [chromforum.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Mass Spectrometry Sensitivity for Oligonucleotide Detection by Organic Vapor Assisted Electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. advion.com [advion.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
Performance of N,N,N-triethyldecylammonium bromide in different solvent systems.
The following guide details the performance characteristics of N,N,N-triethyldecylammonium bromide (TEDA-Br), emphasizing its physicochemical behavior across solvent systems compared to standard alternatives like Dodecyltrimethylammonium bromide (DTAB) and Tetrabutylammonium bromide (TBAB).
Executive Summary
N,N,N-Triethyldecylammonium bromide (TEDA-Br) represents a specific "middle-ground" quaternary ammonium compound (QAC). Unlike the ubiquitous DTAB (Trimethyl headgroup) used primarily as a surfactant, or TBAB (Tetrabutyl) used as a phase transfer catalyst, TEDA-Br offers a unique steric and hydrophobic balance.
Its performance is defined by the Triethyl (Et
Quick Comparison Matrix
| Feature | DTAB (C | TEDA-Br (C | TBAB (Bu |
| Primary Role | Surfactant / Lysis Agent | Structure Directing Agent / Electrolyte | Phase Transfer Catalyst |
| Headgroup Sterics | Low (Compact) | Medium (Bulky) | High (Very Bulky) |
| CMC (Water) | ~65 mM | > 65 mM (Est. 70-80 mM) | N/A (Hydrotrope behavior) |
| Solubility (ACN) | Moderate | High | Very High |
| Base Stability | High (No | Moderate (Has | Moderate (Has |
Molecular Architecture & Solvent Interaction
The performance of TEDA-Br is dictated by the competition between its hydrophobic decyl tail and its bulky cationic headgroup.
The "Headgroup Effect"
In TEDA-Br, the three ethyl groups create a larger effective headgroup area (
-
In Water: The larger
increases steric repulsion between headgroups at the micelle surface. This opposes aggregation, leading to a higher Critical Micelle Concentration (CMC) than DTAB. -
In Organic Solvents (e.g., Acetonitrile): The ethyl groups shield the positive charge on the nitrogen more effectively than methyl groups, delocalizing the charge density. This enhances solubility in polar aprotic solvents, making TEDA-Br a superior electrolyte salt compared to DTAB.
Visualization: Steric Packing & Micellization
The following diagram illustrates how the bulky Et
Caption: Comparative packing geometry. TEDA-Br's bulky ethyl groups (red path) force a larger surface area per molecule, destabilizing the micelle relative to DTAB and raising the CMC.
Performance in Specific Solvent Systems
A. Aqueous Systems (Surfactancy & Templating)
In water, TEDA-Br acts as a cationic surfactant. However, its primary value is not in cleaning (detergency) but in Structure Directing for zeolite synthesis (e.g., Zeolite Beta).
-
CMC Data: While DTAB has a CMC of ~65 mM at 25°C, TEDA-Br exhibits a higher CMC. The ethyl groups disrupt water structure more significantly, and the "U-shaped" temperature dependence of its CMC is more pronounced due to the complex hydration of the ethyl chains.
-
Zeolite Synthesis: TEDA-Br is a specific template for Zeolite Beta . The specific size of the cation fits the pore channels of the zeolite framework during crystallization, a property not shared by the smaller DTAB or the larger Tetrabutylammonium.
B. Organic/Biphasic Systems (Phase Transfer Catalysis)
While TBAB is the industry standard for Phase Transfer Catalysis (PTC), TEDA-Br offers a niche alternative when the organic phase is semi-polar (e.g., Dichloromethane or Chloroform) rather than non-polar (Toluene).
-
Mechanism: TEDA-Br transports anions (e.g., CN
, OH ) from the aqueous phase to the organic phase. -
Selectivity: The "Decyl" chain renders TEDA-Br more lipophilic than Tetraethylammonium (TEAB) but less lipophilic than TBAB. This makes it easier to remove from the organic product layer during workup (water washing) compared to the persistent TBAB.
C. Electrochemical Systems (Acetonitrile/Propylene Carbonate)
TEDA-Br is increasingly used in Zinc-Halide flow batteries and supercapacitor electrolytes.
-
Solubility: High solubility in Acetonitrile (>1.0 M) allows for high-conductivity electrolytes.
-
Stability Window: It offers a wide electrochemical window, though slightly narrower than Tetraethylammonium tetrafluoroborate (
) due to the bromide anion's oxidation potential.
Stability & Degradation Risks (Critical)
A major distinction between TEDA-Br and Methyl-based QACs (like DTAB or TMAB) is its susceptibility to Hofmann Elimination .
-
The Risk: The ethyl groups in the headgroup contain
-hydrogens. Under strongly basic conditions (pH > 12) and elevated temperatures (>60°C), TEDA-Br can degrade into Triethylamine, Decene, and water . -
Comparison: DTAB (Trimethyl head) has no
-hydrogens in the headgroup, making it significantly more stable in hot alkaline solutions.
Caption: Hofmann Elimination pathway. TEDA-Br is chemically less stable than DTAB in hot alkaline environments due to the presence of beta-hydrogens in the ethyl headgroup.
Experimental Protocols
Protocol A: Determination of CMC via Conductivity
Use this protocol to verify the quality of TEDA-Br batches. Impurities (amines) will distort the curve.
-
Preparation: Prepare a 200 mM stock solution of TEDA-Br in ultra-pure water (18.2 MΩ·cm).
-
Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.
-
Titration:
-
Place 50 mL of water in a thermostated vessel (25°C ± 0.1°C).
-
Add TEDA-Br stock solution in 0.5 mL increments.
-
Stir for 2 minutes after each addition; record conductivity (
).
-
-
Analysis: Plot
vs. Concentration ( ).-
Result: The plot will show two linear regions.[1] The intersection point is the CMC.
-
Note: The slope change for TEDA-Br is less abrupt than DTAB due to the looser micelle packing.
-
Protocol B: Solvent Extraction Efficiency (PTC Proxy)
To compare TEDA-Br vs TBAB for specific organic synthesis.
-
Biphasic System: Mix 10 mL Toluene (Organic) and 10 mL Water (Aqueous).
-
Tracer: Add Sodium Picrate (
M) to the aqueous phase (Yellow color). -
Catalyst Addition: Add 1 equivalent of TEDA-Br.
-
Equilibration: Shake vigorously for 5 minutes; allow phases to separate.
-
Measurement: Measure UV-Vis absorbance of the Organic layer at 355 nm.
-
Interpretation: Higher absorbance = Better transfer of the picrate anion into Toluene.
-
Expectation: TBAB > TEDA-Br > DTAB in Toluene. TEDA-Br performs better in Chloroform/DCM.
-
References
-
Zeolite Synthesis & Templating
- Synthesis of Zeolite Beta using Tetraethylammonium Bromide. (Note: TEDA-Br is a derivative often used to modify crystal morphology).
-
Source:
-
Micellar Behavior & CMC
- Effect of Headgroup Size on CMC of Alkylammonium Bromides.
-
Source:
-
Electrochemical Stability
- Quaternary Ammonium Salts in Acetonitrile Electrolytes.
-
Source:
-
Hofmann Elimination Mechanism
- Mechanistic comparison of Alkylammonium salts.
-
Source:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
